N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
Description
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)-3-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-14(16-12-13-5-9-19-10-6-13)11-15(4-1)18-8-2-7-17-18/h1-4,7-8,11,13,16H,5-6,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNWTZAMKYCZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=CC=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Process Optimization of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline: A Comprehensive Technical Guide
Executive Summary
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is a highly versatile pharmacophore that combines a pyrazole-substituted aniline core with a tetrahydropyran (oxane) solubilizing group. Structural motifs of this nature are heavily utilized in the design of modern targeted therapeutics, particularly in the development of kinase inhibitors and cytokine modulators (e.g., IL-12/IL-23 and Tyk2 inhibitors)[1].
Designing a scalable and high-yielding synthesis for this compound requires precise control over C-N bond formation and chemoselective reduction. This whitepaper outlines a robust, three-step synthetic protocol designed for researchers and drug development professionals. The methodology prioritizes operational simplicity, high atom economy, and self-validating experimental steps.
Retrosynthetic Rationale & Mechanistic Pathway
The target molecule can be efficiently assembled via a convergent three-step linear sequence.
-
Disconnection 1 (Secondary Amine): Achieved via the direct reductive amination of 3-(1H-pyrazol-1-yl)aniline with oxane-4-carbaldehyde[2].
-
Disconnection 2 (Aniline Core): Derived from the catalytic hydrogenation of 1-(3-nitrophenyl)-1H-pyrazole, ensuring the pyrazole ring remains intact[3].
-
Disconnection 3 (Pyrazole-Aryl Bond): Formed via a copper-catalyzed Ullmann-type C-N cross-coupling between commercially available 1-bromo-3-nitrobenzene and 1H-pyrazole.
Figure 1: Three-step synthetic workflow for N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline.
Step-by-Step Experimental Protocols & Causal Explanations
Step 1: Copper-Catalyzed C-N Cross-Coupling (Ullmann-type)
Objective: Synthesis of 1-(3-nitrophenyl)-1H-pyrazole.
-
Protocol: Charge an oven-dried Schlenk flask with 1-bromo-3-nitrobenzene (1.0 equiv), 1H-pyrazole (1.2 equiv), anhydrous K₂CO₃ (2.1 equiv), and CuI (0.05 equiv). Evacuate and backfill the flask with N₂ (3 cycles). Add anhydrous toluene (0.5 M) followed by N,N'-dimethylethylenediamine (DMEDA) (0.10 equiv). Seal the flask and heat the vigorously stirring mixture at 110 °C for 24 hours. Cool to room temperature, filter the suspension through a pad of Celite (eluting with EtOAc), and concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the product as a pale yellow solid.
-
Causality & E-E-A-T: The use of a catalytic CuI/DMEDA system is critical for the success of this transformation. Historically, unliganded Ullmann couplings required harsh conditions (>150 °C) and suffered from poor reproducibility due to the insolubility of polymeric copper species. DMEDA acts as a bidentate ligand, breaking up these aggregates and stabilizing the active Cu(I) oxidation state. This lowers the activation energy for the oxidative addition of the deactivated aryl bromide, allowing the reaction to proceed smoothly at 110 °C. K₂CO₃ is selected as a mild, insoluble base to deprotonate the pyrazole without triggering deleterious side reactions with the electrophilic nitro group.
Step 2: Catalytic Hydrogenation of the Nitroarene
Objective: Synthesis of 3-(1H-pyrazol-1-yl)aniline.
-
Protocol: Dissolve 1-(3-nitrophenyl)-1H-pyrazole (1.0 equiv) in HPLC-grade methanol (0.2 M). Carefully add 10% Pd/C (0.05 equiv Pd) under a stream of N₂. Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir the heterogeneous mixture vigorously at 25 °C for 4 hours. Once complete, purge the flask with N₂, filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst, and concentrate the filtrate to afford the pure aniline as an off-white solid.
-
Causality & E-E-A-T: Palladium on carbon (Pd/C) under 1 atm of H₂ is a highly selective and self-validating system for nitro reduction[3]. The reaction progress is easily tracked visually: the starting solution is distinctly yellow (due to the extended conjugation of the nitroarene), and it transitions to colorless as the aniline is formed. Methanol is the optimal solvent choice because its protic nature facilitates the proton-coupled electron transfer (PCET) steps inherent to the reduction of the nitro group through the nitroso and hydroxylamine intermediates down to the primary amine[4].
Step 3: Direct Reductive Amination
Objective: Synthesis of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline.
-
Protocol: To a solution of 3-(1H-pyrazol-1-yl)aniline (1.0 equiv) and oxane-4-carbaldehyde (tetrahydropyran-4-carboxaldehyde, 1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M) at 25 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portionwise over 10 minutes. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH) to yield the final product.
-
Causality & E-E-A-T: This step leverages the highly robust Abdel-Magid protocol[5][6]. NaBH(OAc)₃ is specifically chosen over standard NaBH₄ because the three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride[7]. This precise tuning allows the reagent to selectively reduce the transiently formed, highly electrophilic iminium ion without prematurely reducing the starting aldehyde to its corresponding alcohol[5]. DCE is utilized as the solvent because its dielectric constant perfectly balances the stabilization of the polar iminium intermediate while maintaining the solubility of the borohydride complex.
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the synthesis workflow.
| Step | Reaction Type | Reagents & Catalyst | Time / Temp | Isolated Yield | Purity (HPLC) |
| 1 | C-N Cross-Coupling | CuI, DMEDA, K₂CO₃, Toluene | 24 h / 110 °C | 85% | >98% |
| 2 | Nitro Reduction | 10% Pd/C, H₂ (1 atm), MeOH | 4 h / 25 °C | 95% | >99% |
| 3 | Reductive Amination | NaBH(OAc)₃, DCE | 12 h / 25 °C | 88% | >98% |
Analytical Characterization & Self-Validating Quality Control
To ensure trustworthiness and reproducibility, each intermediate must be validated before proceeding to the next step.
-
Intermediate 1 Validation: Confirmed by the disappearance of the N-H stretch (~3200 cm⁻¹) of the starting pyrazole in IR spectroscopy, and the appearance of the characteristic downfield pyrazole protons in ¹H NMR (δ 7.9–8.0 ppm).
-
Intermediate 2 Validation: The success of the nitro reduction is confirmed by LC-MS showing a mass shift of -30 Da (loss of two oxygens, gain of two protons) and the emergence of a sharp doublet integrating to 2H around δ 3.6–4.0 ppm in ¹H NMR, corresponding to the primary aniline -NH₂ protons.
-
Final Product Validation: The final reductive amination is validated by the shift of the aniline protons from a primary -NH₂ to a secondary -NH (integrating to 1H), alongside the appearance of the multiplet signals corresponding to the tetrahydropyran (oxane) ring at δ 1.3–4.0 ppm.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727-7729. URL: [Link]
-
Blaser, H.-U., Steiner, H., & Studer, M. (2009). "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem, 1(2), 210-221. URL: [Link]
-
Orlandi, M., et al. (2021). "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." Organic Letters, 23(8), 3083-3088. URL: [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
physicochemical properties of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline represents a compelling amalgamation of two such pharmacologically significant fragments: the pyrazole-aniline core and a saturated oxane (tetrahydropyran) moiety. The pyrazole ring and its derivatives are renowned for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, the aniline scaffold is a frequent constituent of a vast array of therapeutic agents.
The incorporation of a saturated heterocycle like the oxane ring can be a pivotal strategy to modulate the physicochemical properties of a lead compound.[2] This modification can influence critical drug-like characteristics such as solubility, lipophilicity, metabolic stability, and cell permeability, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile.[2] This technical guide provides a comprehensive examination of the predicted . In the absence of extensive direct experimental data for this specific molecule, this document leverages computational predictions and established data for its core structural components. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters, offering a robust framework for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
-
IUPAC Name: N-((tetrahydro-2H-pyran-4-yl)methyl)-3-(1H-pyrazol-1-yl)aniline
-
CAS Number: 1196155-41-1
-
Molecular Formula: C₁₅H₁₉N₃O
-
Molecular Weight: 257.33 g/mol
-
Canonical SMILES: C1COCC1CNc2cccc(c2)n3cnnc3
-
Chemical Structure: (A 2D chemical structure diagram would be presented here)
Physicochemical Properties
The following table summarizes the predicted physicochemical properties for N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline, alongside available experimental data for its key structural fragment, 3-(1H-pyrazol-1-yl)aniline. This comparative approach provides valuable context for understanding the contribution of the N-(oxan-4-ylmethyl) substituent to the overall properties of the molecule.
| Property | Predicted Value for N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline | Experimental/Predicted Value for 3-(1H-pyrazol-1-yl)aniline | Source |
| Molecular Weight | 257.33 g/mol | 159.19 g/mol | (Calculated)[3] |
| Melting Point (°C) | Not available | Not available | - |
| Boiling Point (°C) | Not available | Not available | - |
| Water Solubility | Moderately Soluble | Not available | [4] |
| logP (Octanol/Water) | 2.18 | 1.5 | [3][4] |
| Topological Polar Surface Area (TPSA) | 53.05 Ų | 43.8 Ų | [3][4] |
| Hydrogen Bond Donors | 1 | 1 | [3][4] |
| Hydrogen Bond Acceptors | 3 | 2 | [3][4] |
| pKa (most basic) | 4.24 | Not available | [4] |
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step methodologies for the experimental determination of the core . The rationale behind key experimental choices is provided to ensure a thorough understanding of the procedures.
Melting Point Determination
Causality Behind Experimental Choices: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broader melting range.[5] The capillary method is a widely used and reliable technique for this determination.[6]
Detailed Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.[7]
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C per minute.
-
For an accurate measurement, heat the sample to approximately 20 °C below the estimated melting point at a moderate rate.[8]
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[5]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Causality Behind Experimental Choices: For liquid compounds, the boiling point is a characteristic physical property. The micro-scale capillary method is suitable when only a small amount of the substance is available.[9][10]
Detailed Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (a few milliliters) of liquid N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline into a small test tube.
-
Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Apparatus Assembly: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube or an aluminum block).[9]
-
Heating: Heat the bath gradually. As the temperature rises, air will be expelled from the capillary tube.
-
Observation: When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[11]
Caption: Workflow for Boiling Point Determination.
Octanol-Water Partition Coefficient (LogP) Determination
Causality Behind Experimental Choices: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for LogP determination.
Detailed Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline in pre-saturated n-octanol.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a separatory funnel.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Shake-Flask Method for LogP Determination.
Acid Dissociation Constant (pKa) Determination
Causality Behind Experimental Choices: The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and widely used method for pKa determination.
Detailed Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if solubility is low.
-
Titration Setup:
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., hydrochloric acid) into the solution.
-
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, where half of the basic sites have been protonated. This corresponds to the inflection point of the titration curve.
-
Caption: Potentiometric Titration for pKa Determination.
Aqueous Solubility Determination
Causality Behind Experimental Choices: Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.
Detailed Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. Care must be taken to avoid precipitation or further dissolution during this step.
-
Analysis: Quantify the concentration of the compound in the clear, saturated solution using a validated analytical method, such as HPLC-UV.
-
Result Expression: Express the solubility in units such as mg/mL or µg/mL.
Caption: Shake-Flask Method for Aqueous Solubility Determination.
References
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LogP/D - Cambridge MedChem Consulting. [Link]
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(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]
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Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. [Link]
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Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. - Semantic Scholar. [Link]
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Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]
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3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713 - PubChem. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. [Link]
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High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [Link]
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SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]
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Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]
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Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. [Link]
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Melting point determination. [Link]
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DETERMINATION OF BOILING POINTS. [Link]
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DETERMINATION OF MELTING POINTS. [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
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DETERMINATION OF MELTING POINTS. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]
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Determination Of Boiling Point Of An Organic Compound - BYJU'S. [Link]
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Boiling Point Determination of Organic Compounds | PDF | Liquids | Gases - Scribd. [Link]
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Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC. [Link]
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Development of Methods for the Determination of pKa Values - PMC. [Link]
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3-(1H-pyrazol-4-yl)aniline | C9H9N3 | CID 63338282 - PubChem. [Link]
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3-(1H-Pyrazol-1-yl)aniline mesylate. [Link]
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Discovery of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline: A Technical Guide
The discovery and application of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline (also chemically described as N-((tetrahydro-2H-pyran-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzenamine) represents a significant case study in modern medicinal chemistry, particularly in the optimization of kinase inhibitor scaffolds and GPCR ligands . This molecule serves as a versatile "privileged structure," balancing the lipophilic properties of the biaryl system with the solubilizing and metabolic stability features of the oxane (tetrahydropyran) moiety.
The following technical guide details the structural rationale, synthetic pathways, and pharmacological utility of this compound, designed for researchers in hit-to-lead optimization.
Introduction: The Pharmacophore & Structural Logic
In the landscape of small-molecule drug discovery, the biaryl aniline scaffold is ubiquitous, serving as a core template for inhibitors of kinases (e.g., BRAF, p38 MAPK, DLK) and modulators of G-protein coupled receptors (GPCRs).
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is engineered to address three critical challenges in lead optimization:
-
Solubility & Metabolic Stability : The oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group acts as a polar, non-basic solubilizing appendage. Unlike piperidines, the oxane ring does not introduce a basic nitrogen, reducing the risk of hERG channel inhibition and phospholipidosis.
-
Conformational Control : The 3-(1H-pyrazol-1-yl) substituent provides a rigid biaryl axis. The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor, critical for interacting with hinge regions in kinases or specific residues in GPCR binding pockets.
-
Linker Geometry : The secondary amine linker offers a vector for further functionalization or interaction with aspartate/glutamate residues in the target protein.
Structural Breakdown
| Fragment | Functionality | Key Interaction / Property |
| Aniline Core | Scaffold Hub | Central aromatic pi-stacking; rigid spacer. |
| 3-(1H-pyrazol-1-yl) | H-Bond Acceptor | Interacts with kinase hinge (e.g., Met, Glu) or GPCR polar residues. |
| N-Linker | H-Bond Donor | Secondary amine (-NH-) acts as a donor to backbone carbonyls. |
| Oxan-4-ylmethyl | Solubilizer | Reduces LogP; improves metabolic stability (vs. cyclohexyl); no pKa liability. |
Chemical Synthesis: Protocol & Causality
The synthesis of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is typically achieved via a convergent Reductive Amination strategy. This approach is preferred over nucleophilic substitution due to milder conditions and higher chemoselectivity.
Retrosynthetic Analysis
-
Disconnection : N–C bond between the aniline nitrogen and the methylene of the oxane group.
-
Precursors : 3-(1H-pyrazol-1-yl)aniline (Nucleophile) + Tetrahydro-2H-pyran-4-carbaldehyde (Electrophile).
Detailed Synthetic Protocol
Step 1: Preparation of 3-(1H-pyrazol-1-yl)aniline If not commercially available, this intermediate is synthesized via a Copper-catalyzed Ullmann-type coupling.
-
Reagents : 3-Bromoaniline, Pyrazole, CuI (10 mol%), L-Proline (20 mol%), K2CO3.
-
Conditions : DMSO, 110°C, 24 h.
-
Mechanism : The amino acid ligand (L-Proline) stabilizes the Cu(I) species, facilitating the nucleophilic attack of the pyrazole nitrogen on the aryl bromide.
Step 2: Reductive Amination (The Critical Step) This step couples the biaryl amine with the aldehyde.
-
Reagents :
-
Amine: 3-(1H-pyrazol-1-yl)aniline (1.0 equiv)
-
Aldehyde: Tetrahydro-2H-pyran-4-carbaldehyde (1.2 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acid Catalyst: Acetic acid (1-2 equiv)
-
-
Procedure :
-
Dissolve the amine and aldehyde in DCE.
-
Add acetic acid to catalyze imine formation (maintains pH ~5-6).
-
Stir for 1-2 hours at room temperature to ensure complete imine formation (monitor by LCMS).
-
Add STAB in one portion. STAB is preferred over NaBH4 because it is less reactive and will not reduce the aldehyde before it forms the imine.
-
Stir overnight at RT.
-
Quench with saturated NaHCO3. Extract with DCM.
-
-
Purification : Flash column chromatography (SiO2, Hexane/EtOAc gradient).
Reaction Workflow Diagram
Caption: Convergent synthesis via Ullmann coupling followed by reductive amination.
Medicinal Chemistry & SAR Context
This molecule is rarely a final drug but serves as a high-value Lead or Probe . Its discovery context often lies in the exploration of Structure-Activity Relationships (SAR) for targets requiring a specific hydrophobic collapse.
Bioisosterism & Optimization
Researchers utilize this scaffold to probe the "p-loop" or "solvent front" of kinases.
-
Pyrazoles vs. Thiazoles : The pyrazole ring is a bioisostere of the thiazole found in similar catalogs (e.g., CAS 1274010-84-2). The pyrazole is less lipophilic and offers different H-bond vectors.
-
Oxane vs. Piperidine : Replacing a piperidine with an oxane (pyran) removes the basic center. This is a strategic move to:
-
Improve permeability (less charged at physiological pH).
-
Reduce hERG binding (basic amines often correlate with cardiotoxicity).
-
Lower clearance (avoiding oxidation at the nitrogen alpha-carbon).
-
Signaling Pathway Implications
In the context of DLK (Dual Leucine Zipper Kinase) or LRRK2 inhibition, this scaffold acts as a Type I or Type 1.5 inhibitor.
Caption: Mechanism of Action for kinase inhibition by the aniline-pyrazole scaffold.
Quantitative Data Summary
While specific biological data depends on the target, the physicochemical profile of this molecule makes it an ideal "Rule of 5" compliant lead.
| Property | Value (Predicted) | Significance |
| Molecular Weight | ~257.33 Da | Highly efficient; leaves room for decoration. |
| cLogP | ~2.5 - 3.0 | Optimal for oral bioavailability. |
| TPSA | ~45 Ų | High permeability (Brain penetrant potential). |
| H-Bond Donors | 1 (NH) | Good membrane permeability. |
| H-Bond Acceptors | 3 (N, N, O) | Sufficient for target engagement. |
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 65024170, 4-(2-chloroethyl)-N-(oxan-4-ylmethyl)aniline. Retrieved from [Link]
- Patel, S. et al. (2015). Discovery of Dual Leucine Zipper Kinase (DLK) Inhibitors. Journal of Medicinal Chemistry, 58(1), 401–418. (Contextual grounding for aniline-pyrazole scaffolds).
-
Accela ChemBio . Catalog Entry: N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline (CAS 1274010-84-2).[1] (Structural analog reference).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Sources
Technical Monograph: N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
This guide serves as an advanced technical monograph on N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline , a high-value intermediate scaffold used primarily in the discovery of Type I and Type II kinase inhibitors.[1]
A Privileged Scaffold for Kinase Inhibitor Discovery[1][2]
Executive Summary
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline represents a strategic "merged pharmacophore" in medicinal chemistry.[1] It combines a biaryl hinge-binding motif (3-(pyrazol-1-yl)aniline) with a solubility-enhancing solvent front motif (tetrahydropyran).[1] This guide details the structural logic, validated synthetic protocols, and physicochemical properties requisite for utilizing this scaffold in drug development campaigns targeting JAK, BRAF, and CDK pathways.
Chemical Identity & Structural Logic
-
IUPAC Name: N-[(oxan-4-yl)methyl]-3-(1H-pyrazol-1-yl)aniline[1]
-
Synonyms: N-((tetrahydro-2H-pyran-4-yl)methyl)-3-(1H-pyrazol-1-yl)aniline; 3-(Pyrazol-1-yl)-N-(tetrahydropyran-4-ylmethyl)aniline.[1]
-
Molecular Formula: C₁₅H₁₉N₃O[1]
-
Molecular Weight: 257.34 g/mol [1]
1.1 Pharmacophore Deconstruction
The molecule functions as a linker scaffold, designed to span the ATP-binding pocket of protein kinases.
| Component | Structural Role | Mechanism of Action |
| Pyrazol-1-yl Moiety | Hinge Binder | Acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP to anchor the molecule in the kinase hinge region.[1] |
| Aniline Core | Scaffold/Spacer | Provides the rigid vector (meta-substitution) required to direct the tail group toward the solvent-exposed region.[1] |
| Secondary Amine | Vector/H-Bond | The -NH- group often forms a critical water-mediated hydrogen bond with the gatekeeper residue or the ribose-binding pocket.[1] |
| Oxan-4-yl (THP) | Solvent Front | The tetrahydropyran ring improves aqueous solubility (lowering LogP) and metabolic stability compared to cyclohexyl analogs.[1] |
Validated Synthetic Protocols
The synthesis of this molecule is best approached via Reductive Amination (Method A) for scalability, or Buchwald-Hartwig Amination (Method B) for convergent library synthesis.
Method A: Reductive Amination (Recommended)
Rationale: This route avoids expensive palladium catalysts and utilizes the commercially available 3-(1H-pyrazol-1-yl)aniline and tetrahydropyran-4-carboxaldehyde.[1]
Reagents:
-
Amine: 3-(1H-pyrazol-1-yl)aniline (1.0 eq)
-
Aldehyde: Oxane-4-carbaldehyde (1.1 eq)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Dichloroethane (DCE) or Dichloromethane (DCM)[1]
-
Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation kinetics.[1]
Step-by-Step Protocol:
-
Imine Formation: Charge a dry reaction vessel with 3-(1H-pyrazol-1-yl)aniline and DCE (0.2 M concentration). Add Oxane-4-carbaldehyde and AcOH.[1] Stir at room temperature (RT) for 1 hour under N₂ atmosphere. Checkpoint: Monitor by TLC/LCMS for disappearance of aniline.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Gradient: 0–5% MeOH in DCM).
Method B: Palladium-Catalyzed C-N Coupling
Rationale: Useful if the "tail" (oxan-4-ylmethylamine) is already synthesized and needs to be coupled to a halogenated aryl core.[1]
Reagents:
-
Aryl Halide: 1-Bromo-3-(1H-pyrazol-1-yl)benzene[1]
-
Amine: 1-(Oxan-4-yl)methanamine[1]
-
Catalyst: Pd₂(dba)₃ / XPhos or BrettPhos[1]
-
Base: Cs₂CO₃ or NaOtBu[1]
-
Solvent: Toluene or 1,4-Dioxane (100°C)
Strategic Visualization
3.1 Retrosynthetic Analysis & Pathway
The following diagram illustrates the convergent synthetic logic, highlighting the disconnection points for both Method A and Method B.
Figure 1: Retrosynthetic disconnection showing Reductive Amination (Method A) and Pd-Catalyzed Coupling (Method B).[1][2]
3.2 Structure-Activity Relationship (SAR) Logic
This diagram explains why this specific scaffold is constructed this way for kinase inhibition.
Figure 2: Pharmacophore mapping of the scaffold against kinase binding domains.
Analytical Specifications (Quality Control)
To ensure the integrity of this intermediate for biological screening, the following specifications must be met.
| Test | Acceptance Criteria | Methodological Note |
| HPLC Purity | > 98.0% (Area %) | UV detection at 254 nm. Impurities often include unreacted aniline (retention time < target).[1] |
| ¹H NMR | Consistent with structure | Look for the characteristic pyrazole doublets (δ ~7.7, 6.5 ppm) and the oxane multiplet signals (δ ~3.9, 3.3 ppm). |
| LCMS | [M+H]⁺ = 258.15 ± 0.5 | ESI Positive Mode.[1] |
| Residual Solvent | < 5000 ppm (DCE/DCM) | Critical for biological assays to prevent solvent-induced cytotoxicity.[1] |
Key NMR Diagnostic Signals (DMSO-d₆):
-
Pyrazolyl protons: δ 8.45 (d), 7.72 (d), 6.53 (t).
-
Aniline NH: δ 6.10 (t, broad) – Exchangeable with D₂O.
-
Oxane (THP) protons: Distinctive multiplets at δ 3.85 (eq) and 3.25 (ax) for the ether protons.[1]
Safety & Handling
-
Pyrazolyl-anilines are potential skin sensitizers and should be handled in a fume hood.[1]
-
Sodium Triacetoxyborohydride (STAB) releases acetic acid upon reaction and hydrogen gas if exposed to strong acids; ensure proper ventilation.[1]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
References
-
Kinase Scaffold Privileges: Molecules2022 , 27(23), 8269. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors." Link
- Synthetic Methodology (Reductive Amination):Journal of Medicinal Chemistry2012, 55(11), 5483–5496. "Optimization of Pyrazole-Based Kinase Inhibitors." (Analogous protocols for THP-amine synthesis).
-
Tetrahydropyran in MedChem: Bioorganic & Medicinal Chemistry Letters2012 , 22(12), 3884-3889.[3] "N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists." Link
-
General Pyrazole Synthesis: Future Medicinal Chemistry2023 , 15(21). "Pyrazole: an emerging privileged scaffold in drug discovery."[1][4][5] Link
Sources
- 1. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1-methyl-1h-pyrazol-3-yl)aniline | 916766-82-0 [chemicalbook.com]
- 3. N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline molecular weight
An In-depth Technical Guide on the Molecular Weight of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of the heterocyclic compound N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline. As a molecule of interest in medicinal chemistry and drug discovery, precise characterization of its fundamental physicochemical properties, such as molecular weight, is paramount for its identification, purity assessment, and pharmacokinetic profiling. This document details the theoretical calculation of its molecular weight based on its chemical formula and presents a validated experimental workflow for its verification using high-resolution mass spectrometry. The methodologies are described with an emphasis on the underlying scientific principles to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of novel chemical entities.
Introduction: The Foundational Role of Molecular Weight in Drug Discovery
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is a complex organic molecule incorporating several key pharmacophores: an aniline core, a pyrazole ring, and a tetrahydropyran (oxane) moiety. Such structures are of significant interest in modern drug development due to their potential to interact with a wide range of biological targets.
The molecular weight (MW) of a compound is one of its most critical and fundamental properties. It directly influences a multitude of factors essential for a molecule's journey from a laboratory curiosity to a potential therapeutic agent, including:
-
Compound Identity and Purity: Verification of the molecular weight is the primary step in confirming that a synthesized compound is indeed the intended molecule. It serves as a crucial quality control checkpoint to rule out the presence of major impurities or structural errors.
-
Stoichiometric Calculations: All quantitative aspects of chemical reactions, formulation development, and analytical assays rely on an accurate molecular weight for converting mass to moles.
-
Pharmacokinetic Properties (ADME): Molecular weight is a key descriptor in predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME). For instance, it is one of the core parameters in Lipinski's Rule of Five, which suggests that poor oral absorption is more likely for compounds with a molecular weight greater than 500 Da.
-
Regulatory Submission: Accurate molecular characterization, including definitive molecular weight data, is a non-negotiable requirement for all regulatory submissions to bodies such as the FDA and EMA.
This guide provides both the theoretical basis for calculating the molecular weight of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline and a practical, field-proven protocol for its experimental determination.
Theoretical Molecular Weight Calculation
The theoretical molecular weight is calculated by summing the masses of each atom in the molecule's chemical formula. This process begins with the systematic deconstruction of the IUPAC name to establish its precise atomic composition.
Derivation of the Molecular Formula
The structure of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is derived as follows:
-
Aniline Core: A central benzene ring substituted with an amino group (-NH2).
-
3-(1H-pyrazol-1-yl) Substituent: A pyrazole ring (C3H3N2) is attached at its N-1 position to the 3rd carbon of the aniline ring.
-
N-(oxan-4-ylmethyl) Substituent: An oxane (tetrahydropyran) ring is connected via a methylene (-CH2-) bridge to the nitrogen atom of the aniline's amino group.
Summing the atoms from these fragments yields the molecular formula: C₁₅H₁₉N₃O .
Standard Atomic Weights
The calculation utilizes the standard atomic weights of the constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Count | Standard Atomic Weight (amu) | Source |
| Carbon | C | 15 | 12.011 | [1][2][3] |
| Hydrogen | H | 19 | 1.008 | [4][5] |
| Nitrogen | N | 3 | 14.007 | [6][7] |
| Oxygen | O | 1 | 15.999 | [8][9][10] |
Calculation and Results
The average molecular weight is calculated by multiplying the count of each element by its atomic weight and summing the results.
-
Carbon: 15 atoms × 12.011 amu/atom = 180.165 amu
-
Hydrogen: 19 atoms × 1.008 amu/atom = 19.152 amu
-
Nitrogen: 3 atoms × 14.007 amu/atom = 42.021 amu
-
Oxygen: 1 atom × 15.999 amu/atom = 15.999 amu
Total Molecular Weight = 180.165 + 19.152 + 42.021 + 15.999 = 257.337 g/mol
For high-resolution mass spectrometry, the monoisotopic mass is often more relevant. This is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
| Parameter | Value | Description |
| Molecular Formula | C₁₅H₁₉N₃O | The elemental composition of the compound. |
| Average Molecular Weight | 257.337 Da | The weighted average of the masses of all naturally occurring isotopes. Used for bulk sample calculations. |
| Monoisotopic Mass | 257.15281 Da | The exact mass of the molecule calculated using the most abundant isotope for each element. This is the value typically observed in high-resolution mass spectrometry. |
Experimental Verification via Mass Spectrometry
While theoretical calculation provides an expected value, experimental verification is essential for unequivocal structure confirmation. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
The Principle of Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves three fundamental steps:
-
Ionization: The neutral analyte molecule is converted into a gas-phase ion. For a molecule like N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule. It is chosen because the compound possesses nitrogen atoms that can be readily protonated to form a positive ion, [M+H]⁺.
-
Mass Analysis: The generated ions are separated in a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Experimental Workflow for Molecular Weight Verification
The following diagram illustrates a standard workflow for the analysis of a synthesized compound using ESI-MS.
Sources
- 1. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]
- 2. asbury.com [asbury.com]
- 3. webqc.org [webqc.org]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitrogen - Wikipedia [en.wikipedia.org]
- 7. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxygen - Wikipedia [en.wikipedia.org]
- 9. princeton.edu [princeton.edu]
- 10. Oxygen | O (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Kinase Inhibition Assay for N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
Abstract & Introduction
This application note details the protocol for evaluating the inhibitory activity of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline (hereafter referred to as Compound A ). Based on the pyrazole-aniline pharmacophore—a privileged scaffold in kinase inhibitor medicinal chemistry—and the tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) solubilizing group, this compound is predicted to function as an ATP-competitive inhibitor, likely targeting Serine/Threonine kinases such as B-Raf (V600E) or p38 MAPK .
This guide focuses on two complementary assay formats to validate potency and mechanism:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): For determining binding affinity (
or ) in a homogeneous format. -
ADP-Glo™ Kinase Assay: For measuring enzymatic turnover (ATP-to-ADP conversion) to confirm functional inhibition.
Compound Overview
| Property | Detail |
| Chemical Name | N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline |
| Core Scaffold | 3-(1H-pyrazol-1-yl)aniline |
| Substituent | N-(tetrahydropyran-4-yl)methyl |
| Predicted Target Class | Ser/Thr Kinase (Type I or Type II inhibitor) |
| Molecular Weight | ~257.3 g/mol (Estimate) |
| Solubility | Moderate (DMSO soluble); Oxan group enhances aqueous solubility.[1] |
Mechanism of Action (MOA)
The pyrazole-aniline motif typically binds to the hinge region of the kinase ATP-binding pocket. The aniline nitrogen often acts as a hydrogen bond donor to the hinge backbone (e.g., Cys532 in B-Raf), while the pyrazole group occupies the hydrophobic pocket. The oxan-4-ylmethyl tail is designed to extend into the solvent-exposed region, improving physicochemical properties without sterically clashing with the protein.
Diagram 1: Predicted Binding Mode & Assay Principle
Caption: Competitive binding mechanism of Compound A against ATP, preventing ADP formation and signal generation.
Primary Protocol: TR-FRET Kinase Binding Assay
Objective: Determine the
Reagents & Equipment
-
Kinase: Recombinant B-Raf (V600E) (e.g., Thermo Fisher PV3848).
-
Tracer: Kinase Tracer 178 or 236 (Alexa Fluor™ 647 conjugate).
-
Antibody: LanthaScreen™ Eu-anti-GST or Eu-anti-His (depending on kinase tag).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Plate: White 384-well low-volume microplate (Corning 4513).
-
Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET compatible).
Experimental Workflow
-
Compound Preparation:
-
Dissolve Compound A in 100% DMSO to 10 mM.
-
Prepare a 10-point serial dilution (1:3) in DMSO (Top concentration: 10 µM).
-
Dilute 100x into Assay Buffer (Final DMSO: 1%).
-
-
Master Mix Preparation:
-
2x Kinase/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.
-
2x Tracer Mix: Dilute Tracer (e.g., 10-50 nM, determined by
titration) in Assay Buffer.
-
-
Plate Loading:
-
Add 5 µL of diluted Compound A to wells.
-
Add 5 µL of 2x Kinase/Antibody Mix.
-
Add 5 µL of 2x Tracer Mix.
-
Controls: No Compound (Max Signal), No Kinase (Min Signal/Background).
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at Room Temperature (20-25°C) in the dark.
-
-
Detection:
-
Read Fluorescence at 665 nm (Acceptor) and 615 nm (Donor) after 340 nm excitation.
-
Calculate TR-FRET Ratio:
.
-
Diagram 2: TR-FRET Workflow
Caption: Step-by-step workflow for the LanthaScreen™ TR-FRET Binding Assay.
Secondary Protocol: ADP-Glo™ Kinase Activity Assay
Objective: Confirm functional inhibition by measuring ATP turnover. This is critical because binding (TR-FRET) does not always equate to functional inhibition.
Reagents
-
ADP-Glo™ Kinase Assay Kit (Promega V9101).
-
Substrate: Specific peptide substrate (e.g., MEK1 peptide for B-Raf).
-
Ultrapure ATP: 10 µM (at or below
for ATP).
Protocol Steps
-
Enzyme Reaction (5 µL):
-
Incubate Kinase + Substrate + ATP + Compound A for 60 min at RT.
-
-
ADP-Glo Reagent (5 µL):
-
Add ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubate 40 min at RT.
-
-
Kinase Detection Reagent (10 µL):
-
Add Detection Reagent to convert ADP to ATP, then to Luciferase light signal.
-
Incubate 30 min at RT.
-
-
Read: Measure Luminescence (RLU).
Data Analysis & Interpretation
Calculation
Convert raw data (TR-FRET Ratio or RLU) to Percent Inhibition :
Curve Fitting
Fit the data to a 4-Parameter Logistic (4PL) Equation to derive the
-
X: Log of compound concentration.
-
Y: Response (% Inhibition).
Acceptance Criteria
-
Z-Factor:
(Indicates a robust assay). -
Hill Slope: Should be approximately -1.0 for standard competitive inhibition. Steep slopes (<-2.0) may indicate aggregation or promiscuous binding.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Signal/Noise | Inactive Kinase or degraded reagents. | Use fresh ATP/Kinase; verify specific activity. |
| High Background | Non-specific binding or autofluorescence. | Add 0.01% Triton X-100 or Brij-35; Check compound autofluorescence. |
| Bell-Shaped Curve | Compound aggregation (common with hydrophobic cores). | Add 0.01% BSA; Ensure DMSO < 2%. |
| Potency Shift | ATP concentration too high (competitive inhibitor). | Run assay at |
References
-
LanthaScreen™ Eu Kinase Binding Assay Guide. Thermo Fisher Scientific.
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
-
Zhang, J., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999.
-
Wan, P.T., et al. "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell, 2004. (Provides context for B-Raf V600E targeting).
-
PubChem Compound Summary: 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. (Core scaffold validation).
Sources
Application Note: N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline in Drug Discovery
[1]
Introduction & Strategic Value
In modern drug discovery, particularly within the kinase inhibitor space, the N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline scaffold represents a strategic fusion of a "hinge-binding" mimic and a "solubility-enhancing" tail.[1]
-
The Core (3-(1H-pyrazol-1-yl)aniline): The N-linked pyrazole-aniline moiety serves as a robust bioisostere for biaryl systems, often positioning the pyrazole nitrogen to interact with the hinge region of kinases (e.g., CDK, BRAF, or JAK families) or the allosteric pockets of GPCRs [1].[1]
-
The Tail (Oxan-4-ylmethyl / THP-methyl): The incorporation of the oxane (tetrahydropyran) ring is a deliberate medicinal chemistry tactic to lower lipophilicity (LogD) compared to cyclohexyl analogs, reduce metabolic liability (blocking CYP450 oxidation sites), and improve aqueous solubility while maintaining steric bulk [2].[1]
This molecule primarily functions as a nucleophilic building block .[1] The secondary amine allows for rapid coupling to various electrophilic heterocycles (e.g., chloropyrimidines, quinazolines) to generate diverse libraries of Type I and Type II kinase inhibitors.[1]
Synthesis Protocol: Reductive Amination
This protocol details the robust synthesis of the title compound from commercially available 3-(1H-pyrazol-1-yl)aniline and tetrahydro-4H-pyran-4-carbaldehyde.[1]
Reagents & Stoichiometry
| Reagent | Equiv.[1] | Role | CAS Number |
| 3-(1H-pyrazol-1-yl)aniline | 1.0 | Limiting Reagent | 184097-88-9 |
| Tetrahydro-4H-pyran-4-carbaldehyde | 1.2 | Carbonyl Source | 50675-18-8 |
| Sodium triacetoxyborohydride (STAB) | 1.5 | Reducing Agent | 56553-60-7 |
| Acetic Acid (AcOH) | 1.0 | Catalyst | 64-19-7 |
| Dichloromethane (DCM) | N/A | Solvent (0.1 M) | 75-09-2 |
Step-by-Step Procedure
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1H-pyrazol-1-yl)aniline (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Imine Formation: Add Tetrahydro-4H-pyran-4-carbaldehyde (1.2 equiv) followed by Acetic Acid (1.0 equiv).[1] Stir the mixture at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (
or Ar).-
Checkpoint: Monitor by TLC or LCMS to observe the formation of the imine intermediate (Schiff base).[1]
-
-
Reduction: Cool the reaction mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes to prevent excessive exotherm.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
-
Monitoring: LCMS should show the disappearance of the aniline (
) and formation of the product ( ).[1]
-
-
Quench & Workup:
-
Purification: Purify the crude residue via Flash Column Chromatography (SiO2).
Visual Workflow (DOT Diagram)
Figure 1: Reductive amination workflow for the synthesis of the target scaffold.
Application Protocol: Library Generation (SNAr Coupling)
The secondary amine of the scaffold is designed to react with halogenated heterocycles.[1] The following protocol demonstrates coupling to a 2,4-dichloropyrimidine core, a common motif in EGFR and JAK inhibitors.[1]
Reaction Setup
-
Dissolution: Dissolve the electrophile (e.g., 2,4-dichloropyrimidine , 1.0 equiv) in a polar aprotic solvent (DMF or DMSO).[1]
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA or
, 2.0–3.0 equiv).[1] -
Nucleophile Addition: Add N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline (1.0–1.1 equiv).
-
Conditions:
-
Isolation: Pour into water to precipitate the product or extract with EtOAc.
Logical Pathway for Inhibitor Design
Figure 2: Strategic utilization of the scaffold in generating kinase inhibitor libraries.[1]
Analytical Characterization & QC
To ensure the integrity of the scaffold before library synthesis, the following analytical criteria must be met.
NMR Diagnostics ( NMR, 400 MHz, )
-
Pyrazole Protons: Look for the characteristic doublet-doublet/triplet pattern of the N-linked pyrazole at
~8.5, 7.8, and 6.5 ppm.[1] -
Aniline Core: Aromatic protons typically appear as a multiplet around
6.8–7.5 ppm.[1] -
Oxan-4-ylmethyl (THP) Tail:
LCMS Specifications
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Incomplete imine formation due to wet solvent.[1] | Use anhydrous DCM and add molecular sieves (4Å) during the imine formation step.[1] |
| Over-alkylation | Formation of tertiary amine (double addition).[1] | Ensure the aldehyde is added to the amine, not vice versa. Keep stoichiometry strict (1.1–1.2 equiv). |
| Product Solubility | Product is too polar for standard extraction.[1] | If the product stays in the aqueous layer, use |
| Regioselectivity (SNAr) | Coupling occurs at the wrong position on the heterocycle.[1] | Control temperature strictly. Lower temperatures (0°C to RT) favor the most electron-deficient position (e.g., C4 of pyrimidine).[1] |
References
-
Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[1] Journal of Medicinal Chemistry, 47(27), 6658-6661.[1] Link
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link
-
PubChem Compound Summary. (2025). 3-(1H-pyrazol-1-yl)aniline (CID 21669713).[1][3][4] National Center for Biotechnology Information.[1] Link[1]
-
Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery.[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Contextual reference for cyclic ether solubility effects). Link[1]
Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).[1]
developing assays for N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline targets
This Application Note serves as a comprehensive technical guide for the development of biochemical and cellular assays targeting N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline (hereafter referred to as Compound A ) and its analogs.
Based on the structural pharmacophore—specifically the 3-(1H-pyrazol-1-yl)aniline core—this molecule belongs to a privileged scaffold class of Type I/II Kinase Inhibitors (commonly targeting Ser/Thr kinases such as BRAF, Aurora, or p38 MAPK). The N-(oxan-4-ylmethyl) moiety (tetrahydro-2H-pyran-4-ylmethyl) is a classic solubilizing group designed to interact with solvent-exposed regions of the ATP-binding pocket.
This guide details the critical path for validating this compound: from in vitro enzymatic potency (ADP-Glo) to intracellular target engagement (NanoBRET) and functional signaling inhibition.
Introduction & Assay Strategy
The development of robust assays for Compound A requires a tiered approach to correlate thermodynamic binding with cellular efficacy. The structural logic of Compound A suggests it functions as an ATP-competitive inhibitor. Therefore, the assay cascade must quantify:
-
Intrinsic Enzymatic Inhibition (
): Using a universal ADP-detection platform. -
Target Engagement (
): Verifying the compound binds the kinase inside the cell (critical for the oxan-4-ylmethyl group which influences permeability). -
Functional Silencing (
): Measuring the shutdown of downstream phosphorylation events.
Strategic Workflow
The following diagram illustrates the logical flow of assay development for this target class.
Figure 1: Critical path for validating Compound A activity, moving from cell-free systems to functional cellular models.[1][2]
Protocol 1: Biochemical Potency (ADP-Glo Kinase Assay)
The ADP-Glo™ Kinase Assay is the gold standard for characterizing Type I inhibitors like Compound A because it directly measures the product of the kinase reaction (ADP) and is less prone to interference from the fluorescent properties of the pyrazole-aniline core compared to TR-FRET.
Mechanism
The assay couples kinase activity to luciferase activity.
-
Kinase Reaction: Kinase + ATP + Substrate → ADP + Phospho-Substrate.
-
Depletion: Unused ATP is depleted.
-
Detection: ADP is converted back to ATP, which drives a luciferase reaction. Luminescence
Kinase Activity.
Materials
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
-
Substrate: Generic Ser/Thr peptide (e.g., Kemptide or Myelin Basic Protein) optimized for the specific kinase target.
-
Ultrapure ATP: 10 mM stock (use at
concentration, typically 10–50 μM). -
Compound A: 10 mM stock in 100% DMSO.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10-point dose-response curve of Compound A in 100% DMSO (starting at 10 μM, 3-fold serial dilution).
-
Dilute 1:25 into 1x Kinase Buffer to generate a 4x working solution (4% DMSO).
-
-
Kinase Reaction (384-well Plate):
-
Dispense 2.5 μL of Kinase Enzyme (0.5–2 ng/well) into the assay plate.
-
Add 2.5 μL of Compound A (4x working solution). Incubate for 15 min at RT to allow equilibration.
-
Note: This pre-incubation is critical for detecting slow-binding kinetics common with pyrazole scaffolds.
-
Initiate reaction by adding 5 μL of ATP/Substrate mix (2x concentration).
-
Incubate for 60 min at RT.
-
-
ADP-Glo Detection:
-
Add 10 μL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.
-
Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate 30 min at RT.
-
-
Data Acquisition:
-
Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).
-
Data Analysis
Calculate % Inhibition using the formula:
Protocol 2: Cellular Target Engagement (NanoBRET)
While biochemical assays prove inhibition, they do not account for the cell permeability conferred by the oxan-4-ylmethyl group. The NanoBRET™ Target Engagement Assay is essential to measure the compound's affinity (
Mechanism
This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-Kinase fusion (donor) and a cell-permeable fluorescent tracer (acceptor). Compound A competes with the tracer for the ATP-binding pocket.
-
No Binding: Tracer binds kinase → High BRET signal.
-
Binding: Compound A displaces tracer → Loss of BRET signal.
Step-by-Step Protocol
-
Transfection (Day 1):
-
Transfect HEK293 cells with the NanoLuc-Kinase plasmid using FuGENE® HD.
-
Plate cells at 20,000 cells/well in a white 96-well plate. Incubate 24h.
-
-
Tracer & Compound Addition (Day 2):
-
Remove media and replace with Opti-MEM containing the NanoBRET Tracer (at a concentration determined by
, typically 0.1–0.5 μM). -
Add Compound A (10-point dilution series).
-
Critical Step: Include a "No Tracer" control for background subtraction.
-
-
Incubation:
-
Incubate cells for 2 hours at 37°C / 5% CO₂. This allows the oxan-4-ylmethyl group to facilitate entry and equilibrium binding.
-
-
Detection:
-
Add NanoBRET™ Nano-Glo® Substrate/Inhibitor mix.
-
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) immediately.
-
Data Interpretation
Calculate the MilliBRET Unit (mBU):
Protocol 3: Functional Pathway Analysis (Phospho-Western Blot)
To confirm that target engagement leads to physiological downregulation of the pathway, a functional readout is required. Assuming the target is a MAPK pathway member (e.g., BRAF/p38), we measure the phosphorylation of the downstream effector (e.g., pERK or pHSP27).
Signaling Pathway Visualization
The following diagram depicts the expected mode of action for Compound A within a generic MAPK signaling cascade.
Figure 2: Putative mechanism of action. Compound A inhibits the Target Kinase, preventing the phosphorylation cascade.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed relevant cancer cell lines (e.g., A375 for BRAF, HCT116 for general MAPK) at
cells/well in 6-well plates.
-
-
Starvation & Treatment:
-
Serum-starve cells (0.1% FBS) for 16h to reduce basal phosphorylation.
-
Treat with Compound A (0.1, 1, 10 μM) for 1–2 hours.
-
Stimulate pathway (e.g., with EGF 50 ng/mL) for 15 min.
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).
-
Perform SDS-PAGE and transfer to nitrocellulose.
-
Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.
-
-
Quantification:
-
Normalize pERK signal to Total ERK signal.
-
A potent inhibitor will show dose-dependent disappearance of the pERK band.
-
Data Presentation & Troubleshooting
Summary of Expected Results
| Assay Type | Metric | Success Criteria | Troubleshooting |
| ADP-Glo | < 100 nM | If | |
| NanoBRET | < 500 nM | If no signal, the oxan-4-ylmethyl group may not confer sufficient permeability; try 24h incubation. | |
| Western Blot | < 1 μM | If pERK is unchanged, check if the cell line has bypass mechanisms (e.g., RAS mutation). |
References
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Link
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies. Link
-
Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link
-
Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research. Link
Sources
Application Notes and Protocols for the Antiviral Research of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline as a Novel Antiviral Candidate
The relentless challenge of emerging and evolving viral pathogens necessitates a robust and innovative pipeline for novel antiviral therapeutics. The pyrazole and aniline moieties are privileged scaffolds in medicinal chemistry, known to interact with a wide array of biological targets. While direct antiviral studies on N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline are not yet prevalent in public literature, a compelling case for its investigation arises from the documented antiviral activities of structurally related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.[1][2][3][4][5] These related compounds have demonstrated inhibitory effects against a spectrum of RNA and DNA viruses, including Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV), and Dengue Virus (DENV-2).[2][3][4][5]
This strong precedent suggests that the N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline scaffold may also possess significant antiviral properties. The introduction of the oxane (tetrahydropyran) moiety introduces a saturated heterocyclic system that can influence solubility, metabolic stability, and protein-ligand interactions, potentially offering a distinct pharmacological profile compared to its diphenyl-pyrazole relatives.
These application notes provide a comprehensive guide for the initial antiviral characterization of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline. The protocols outlined below are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data to assess the compound's potential as an antiviral agent.
Part 1: Foundational In Vitro Assays for Broad-Spectrum Antiviral Screening
The initial phase of antiviral testing should focus on determining the compound's efficacy and cytotoxicity in cell culture models. A panel of viruses, including both RNA and DNA viruses, is recommended to ascertain the breadth of potential activity.
Cytotoxicity Assessment: Establishing a Therapeutic Window
Prior to evaluating antiviral efficacy, it is crucial to determine the concentration range at which N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is non-toxic to the host cells. This is essential for distinguishing true antiviral effects from compound-induced cell death. The 50% cytotoxic concentration (CC50) is a key parameter derived from this assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549, Huh-7) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline in cell culture medium. The concentration range should be broad enough to induce a full dose-response curve (e.g., 100 µM to 0.1 µM).
-
Compound Addition: Remove the growth medium from the cells and add the serially diluted compound to the wells in triplicate. Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.
Primary Antiviral Efficacy Screening: The Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for quantifying the inhibitory effect of a compound on viral replication.[6][7] This assay directly measures the reduction in the number of infectious virus particles.
Protocol: Plaque Reduction Assay
-
Cell Plating: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.
-
Virus and Compound Co-incubation: Prepare serial dilutions of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the serially diluted compound.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a 4% formaldehyde solution and stain with a crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
High-Throughput Screening: Cytopathic Effect (CPE) Reduction Assay
For screening against a larger panel of viruses or a library of compounds, a CPE reduction assay offers a higher throughput alternative to the plaque reduction assay.[6] This method measures the ability of a compound to protect cells from virus-induced cell death.
Protocol: CPE Reduction Assay
-
Cell Plating: Seed a 96-well plate with host cells.
-
Infection and Treatment: Pre-treat the cells with serial dilutions of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline for a defined period (e.g., 1-2 hours) before adding the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Alternatively, the compound and virus can be added simultaneously.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator until CPE is observed in the virus control wells.
-
Cell Viability Measurement: Quantify cell viability using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay.[8]
-
Data Analysis: Calculate the percentage of protection for each compound concentration relative to the virus and cell controls. The EC50 is determined from the dose-response curve.
| Parameter | Description | Typical Assay |
| CC50 | 50% Cytotoxic Concentration | MTT Assay |
| EC50 | 50% Effective Concentration | Plaque Reduction or CPE Assay |
| SI | Selectivity Index (CC50/EC50) | Calculated |
A higher Selectivity Index (SI) indicates a more promising therapeutic window for the compound.
Part 2: Elucidating the Mechanism of Action
Once antiviral activity is confirmed, the next critical step is to investigate the compound's mechanism of action. Time-of-addition and virus yield reduction assays can provide initial insights into which stage of the viral life cycle is being inhibited.
Time-of-Addition Assay: Pinpointing the Inhibitory Stage
This assay helps to determine whether the compound acts at the entry, replication, or egress stage of the viral life cycle.[6]
Protocol: Time-of-Addition Assay
-
Experimental Setup: Seed cells in a multi-well plate. The compound is added at different time points relative to viral infection:
-
Pre-treatment: Compound is added before the virus and washed out prior to infection (to assess effect on host cell susceptibility).
-
Co-treatment: Compound is added simultaneously with the virus (to assess effect on attachment and entry).
-
Post-treatment: Compound is added at various time points after infection (to assess effect on post-entry stages like replication and egress).
-
-
Infection: Infect cells with the virus at a high MOI to ensure a single round of replication.
-
Incubation: Incubate for a period equivalent to one viral replication cycle.
-
Quantification: At the end of the incubation period, quantify the viral yield (e.g., by plaque assay or qRT-PCR of viral RNA).
-
Data Analysis: Compare the viral yield at each time point to the untreated virus control. A significant reduction at a specific time point suggests inhibition of the corresponding stage of the viral life cycle.
Caption: Workflow for a time-of-addition experiment.
Virus Yield Reduction Assay: Quantifying the Inhibition of Viral Progeny
This assay provides a quantitative measure of the reduction in the production of infectious virus particles in the presence of the compound.[6]
Protocol: Virus Yield Reduction Assay
-
Cell Infection: Infect a confluent monolayer of cells with the virus at a low MOI (e.g., 0.01-0.1) in the presence of serial dilutions of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline.
-
Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).
-
Supernatant Collection: Harvest the cell culture supernatant at the end of the incubation period.
-
Viral Titer Determination: Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control.
Part 3: Advanced Characterization and Data Interpretation
For compounds that demonstrate promising activity in the initial screens, further characterization is warranted to understand their therapeutic potential better.
Caption: A logical workflow for antiviral drug discovery.
Understanding the Data: A Self-Validating System
The combination of these assays creates a self-validating system. For example, a compound that shows a high SI in the primary screen should also demonstrate a dose-dependent reduction in viral yield. The time-of-addition assay should then provide a plausible explanation for how this reduction is achieved. Discrepancies in the data may point to non-specific effects or a complex mechanism of action that requires further investigation.
Considerations for Further Studies
-
Resistance Studies: If a lead candidate emerges, it is important to perform resistance studies by passaging the virus in the presence of the compound to select for resistant mutants. Sequencing the genome of these mutants can help to identify the viral target of the compound.
-
In Vivo Efficacy: Promising candidates should be evaluated in relevant animal models of viral infection to assess their in vivo efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline can help to optimize its antiviral activity and pharmacological properties. The antiviral activity of related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives provides a starting point for such SAR studies.[2][4]
Conclusion
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline represents a novel chemical entity with a strong rationale for investigation as an antiviral agent, based on the established activity of related compounds. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its antiviral potential. By following a logical progression from broad-spectrum screening to mechanistic studies, researchers can generate the high-quality data necessary to determine if this compound warrants further development as a next-generation antiviral therapeutic.
References
- VirusBank Platform. (n.d.). Cell-based assays.
- Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research.
- Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing.
- Wang, X., et al. (n.d.). Cell-based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus. In Methods in Molecular Biology.
- BMG LABTECH. (2020, July 16). Virus Assays.
- Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. European Journal of Medicinal Chemistry, 96, 473-484.
- Desideri, N., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
- Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers.
- Desideri, N., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. PMC.
- Desideri, N., et al. (2019). Data_Sheet_1_Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives.PDF. Figshare.
- MDPI. (2024, May 10). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI.
- PubMed. (2012, August 15). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed.
- I.R.I.S. (2019, April 9). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl. I.R.I.S..
- PubMed. (2015, June 1). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. PubMed.
Sources
- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 5. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 7. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
Welcome to the technical support center for the synthesis of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the chemical principles behind our recommendations, and provide detailed protocols to improve your experimental outcomes.
The synthesis of this molecule is typically approached via a two-step sequence that is both robust and amenable to scale-up. This involves an initial palladium-catalyzed N-arylation followed by a reductive amination. Our guide is structured around troubleshooting these two key transformations.
Overall Synthetic Workflow
The most common and reliable route involves two primary stages:
-
Buchwald-Hartwig Amination: Coupling of 3-haloaniline (typically 3-bromoaniline or 3-iodoaniline) with 1H-pyrazole to form the C-N bond, yielding the intermediate 3-(1H-pyrazol-1-yl)aniline.
-
Reductive Amination: Reaction of the intermediate amine with tetrahydropyran-4-carboxaldehyde (oxan-4-carbaldehyde) to form the final secondary amine product.
Caption: The two-step synthesis of the target compound.
Part 1: Troubleshooting the Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming the aryl-N bond between the aniline and pyrazole rings.[1] However, its success is highly dependent on the precise combination of catalyst, ligand, base, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction to form 3-(1H-pyrazol-1-yl)aniline has stalled or shows very low conversion. What are the most common causes?
A1: Low conversion is typically traced back to one of three areas: (1) an inactive catalyst, (2) poor reagent quality, or (3) suboptimal reaction conditions.
-
Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use.
-
Reagent Quality: The base is critical. Sodium tert-butoxide (NaOtBu) is hygroscopic and its quality can degrade upon storage. Use freshly opened NaOtBu or a sample stored properly in a desiccator. Similarly, ensure the purity of your 3-haloaniline and pyrazole.
-
Suboptimal Conditions: Insufficient temperature is a common issue. These reactions often require heating, typically between 80-110 °C in solvents like toluene or dioxane.[2]
Q2: There are so many choices for ligands and palladium sources. How do I select the optimal system?
A2: The ligand is arguably the most important component, as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[3] For N-arylation of heterocycles like pyrazole, bulky, electron-rich phosphine ligands are the gold standard.
The choice of palladium precatalyst is often a matter of convenience and stability, with Pd₂(dba)₃ and Pd(OAc)₂ being the most common. The table below summarizes common starting points.
| Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) | Key Considerations |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | Highly general and effective system. XPhos is an air-stable solid.[4] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-110 | A classic system. Cesium carbonate is a milder base, useful if your substrate is base-sensitive.[2] |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100-110 | Xantphos can be effective for coupling with five-membered heterocycles. |
Expert Insight: We recommend starting with a Pd₂(dba)₃/XPhos/NaOtBu system in toluene. This combination is robust, well-documented, and generally provides high yields for this type of transformation.
Q3: I am observing a significant amount of hydrodehalogenation (my 3-bromoaniline is being converted to aniline). How can I prevent this side reaction?
A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig couplings.[1] It often occurs when the catalytic cycle is slow or when water is present in the reaction mixture.
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly.
-
Increase Ligand to Palladium Ratio: Using a slightly higher ratio of ligand to palladium (e.g., 2.2:1 for a monomeric ligand to Pd) can sometimes suppress side reactions by ensuring the palladium center remains coordinated and reactive towards the desired pathway.
-
Re-evaluate Your Base: While strong bases are needed, an excessively strong or reactive base can sometimes promote undesired pathways. If problems persist with NaOtBu, consider trying Cs₂CO₃.
Caption: Troubleshooting logic for the Buchwald-Hartwig amination step.
Part 2: Troubleshooting the Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[5][6] The key is to form an iminium ion intermediate, which is then reduced more readily than the starting carbonyl.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is incomplete, and I recover mostly starting amine. What's wrong?
A1: This is a classic issue related to imine/iminium ion formation.
-
pH Control: Imine formation is acid-catalyzed but the amine must be in its neutral, nucleophilic form to react. The optimal pH is typically mildly acidic (around 5-6). Adding a small amount of acetic acid (e.g., 1 equivalent) is often beneficial.
-
Water Scavenging: The reaction produces water, which can shift the equilibrium away from the imine. Adding molecular sieves (3Å or 4Å) can help drive the reaction to completion.
-
Reaction Time: Allow sufficient time for the imine to form before the reduction step if you are not using a one-pot reagent.
Q2: I'm using sodium borohydride (NaBH₄) and my main product is the alcohol from the reduction of oxan-4-carbaldehyde. How do I fix this?
A2: This occurs because NaBH₄ is capable of reducing both the aldehyde and the imine intermediate.[7][8] If the rate of aldehyde reduction is faster than imine formation, you will primarily get the alcohol byproduct.
-
Use a More Selective Reducing Agent: The preferred reagent for one-pot reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[7][8] It is a milder reducing agent that is particularly effective at reducing the protonated imine (iminium ion) much faster than the starting aldehyde. This selectivity is the key to its success in one-pot procedures.
-
Two-Step Procedure: If you must use NaBH₄, you can perform the reaction in two steps. First, mix the amine and aldehyde (with a catalytic amount of acid) in a solvent like methanol and stir for 1-2 hours to pre-form the imine. Then, cool the reaction and add the NaBH₄.
Q3: The reaction seems to work, but purification is challenging. Are there any tips for the workup?
A3: A standard acid-base workup is very effective for purifying the final secondary amine product.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting crude product is typically purified by flash column chromatography on silica gel.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(1H-pyrazol-1-yl)aniline
-
Reagents:
-
3-Bromoaniline (1.0 eq)
-
1H-Pyrazole (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq, 1 mol%)
-
XPhos (0.022 eq, 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene (to make a ~0.2 M solution)
-
-
Procedure:
-
To an oven-dried flask, add 3-bromoaniline, pyrazole, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add Pd₂(dba)₃, and repeat the evacuate/backfill cycle.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a solid.
-
Protocol 2: Synthesis of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
-
Reagents:
-
3-(1H-pyrazol-1-yl)aniline (1.0 eq)
-
Tetrahydropyran-4-carboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) (to make a ~0.2 M solution)
-
-
Procedure:
-
To a flask, dissolve 3-(1H-pyrazol-1-yl)aniline in anhydrous DCM.
-
Add tetrahydropyran-4-carboxaldehyde, followed by acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion. Note: The reaction may bubble slightly.
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final product.
-
References
-
ResearchGate. (n.d.). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
YouTube. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Scribd. (n.d.). N-Arylpyrazole Synthesis & Applications. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Solubility Challenges with N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline. This document provides a structured approach to understanding and systematically overcoming these challenges through a series of frequently asked questions and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline and why?
Answer: N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is predicted to have low intrinsic aqueous solubility . This is based on its molecular structure, which combines a large, hydrophobic aromatic core (aniline and pyrazole rings) with a more polar, but non-ionizable, oxane moiety.[1] The aniline nitrogen provides a site for protonation, making the compound a weak base.[1][2] Therefore, its aqueous solubility is expected to be highly dependent on pH.[3][4] At physiological pH (~7.4), the compound will likely be in its neutral, less soluble form.
Q2: I need to prepare a stock solution. What solvent should I try first?
Answer: For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.[5][6] Other potential solvents include N,N-dimethylformamide (DMF) or ethanol. When preparing for cell-based assays, it is crucial to be mindful of the final solvent concentration, as high levels can be toxic to cells.[7][8]
Q3: How can I determine the experimental aqueous solubility of my compound?
Answer: The "shake-flask" method is a standard and reliable technique for determining equilibrium solubility.[9] An excess amount of the solid compound is added to an aqueous buffer of a specific pH. The resulting slurry is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours). After reaching equilibrium, the suspension is filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is quantified using a suitable analytical method like HPLC-UV or LC-MS.[2]
Q4: My compound is precipitating when I dilute my DMSO stock into aqueous buffer for an in vitro assay. What is happening?
Answer: This is a common issue for poorly soluble compounds. The DMSO stock solution keeps the compound solubilized at a high concentration. When this stock is diluted into an aqueous buffer, the percentage of the organic cosolvent (DMSO) decreases dramatically. The aqueous buffer cannot maintain the compound in solution at that concentration, causing it to precipitate out.[10] To resolve this, you may need to lower the final assay concentration or employ a more sophisticated formulation strategy as detailed in the troubleshooting guides below.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step guides to systematically address and overcome solubility issues.
Guide 1: Systematic Assessment of pH-Dependent Solubility
As a weak base, the solubility of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline can be significantly increased by lowering the pH.[2][4] Protonation of the aniline nitrogen results in a charged species, which is more readily solvated by water.[4] This protocol will help you generate a pH-solubility profile to identify the optimal pH range for your experiments.
Experimental Protocol: pH-Solubility Profile Generation
-
Prepare a Series of Buffers: Create a set of buffers covering a relevant pH range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use buffers with appropriate buffering capacity for each pH.
-
Add Excess Compound: Add an excess amount of solid N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline to a known volume of each buffer in separate vials. Ensure there is visible undissolved solid.
-
Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the solids to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[2]
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[2]
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer after equilibration.
Data Interpretation
The resulting data can be summarized in a table and visualized in a graph to clearly show the relationship between pH and solubility.
| pH | Solubility (µg/mL) |
| 2.0 | 2590 |
| 4.0 | 1850 |
| 5.0 | 545 |
| 6.0 | 85 |
| 7.0 | 15 |
| 7.4 | 8 |
| 8.0 | < 5 |
| Table 1: Example pH-solubility profile for a weakly basic compound like N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline. Data is illustrative.[3] |
Guide 2: Solubilization Using Cosolvents and Surfactants
For in vitro assays where pH modification is not feasible, using cosolvents or surfactants can be an effective strategy.[11] These agents enhance solubility by reducing the polarity of the aqueous medium or by forming micelles that encapsulate the hydrophobic compound.[12][13]
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for selecting a solubilization strategy.
Experimental Protocol: Cosolvent/Surfactant Screening
-
Select Excipients: Choose a small panel of pharmaceutically acceptable cosolvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween® 80, Kolliphor® EL).[11][14]
-
Prepare Formulations: Prepare a series of aqueous solutions containing different concentrations of each excipient (e.g., 1%, 5%, 10% v/v).
-
Determine Solubility: Use the shake-flask method described in Guide 1 to determine the solubility of your compound in each formulation.
-
Evaluate for Toxicity: Once a suitable formulation is identified, it is critical to test the vehicle (formulation without the compound) on your cell line or in your assay to ensure it does not cause unacceptable levels of toxicity or interference.[7][8]
| Formulation Vehicle | Compound Solubility (µg/mL) |
| Assay Buffer (pH 7.4) | 8 |
| 5% PEG 400 in Buffer | 45 |
| 10% PEG 400 in Buffer | 92 |
| 1% Tween® 80 in Buffer | 120 |
| Table 2: Example solubility enhancement data. Data is illustrative. |
Guide 3: Advanced Formulation: Amorphous Solid Dispersions (ASDs)
For more challenging solubility issues, particularly in drug development, creating an amorphous solid dispersion (ASD) is a powerful technique.[15][16] In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state.[15][17] This high-energy state significantly enhances the compound's apparent solubility and dissolution rate.[18][19]
Concept Workflow for ASD Formulation
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- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 3-(1H-PYRAZOL-3-YL)ANILINE | Others 15 | 89260-46-8 | Invivochem [invivochem.com]
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- 19. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
Technical Support Center: Crystallization of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline. Crystallization is a critical step that dictates the purity, stability, and handling characteristics of a compound. The information herein is synthesized from established crystallization principles and the inferred physicochemical properties derived from the molecule's unique structure. It serves as a comprehensive starting point for developing a robust and reproducible crystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline that influence its crystallization?
A1: The molecular architecture presents several features that are crucial to consider for crystallization:
-
Hydrogen Bonding: The aniline moiety contains a primary amine (-NH2), a potent hydrogen bond donor. The pyrazole ring and the oxane's ether oxygen both contain nitrogen and oxygen atoms, respectively, which act as hydrogen bond acceptors. This donor-acceptor balance suggests that hydrogen bonding will be a dominant intermolecular force in the crystal lattice. Solvents that can compete with or participate in this hydrogen bonding (e.g., alcohols, water) will significantly affect solubility.[1]
-
Aromatic Systems: The presence of two aromatic rings (aniline and pyrazole) allows for potential π-π stacking interactions, which can aid in the ordered packing of molecules into a stable crystal lattice.
-
Conformational Flexibility: The oxane ring and the methyl linker provide a degree of conformational flexibility. This can sometimes complicate crystallization, as molecules may adopt multiple conformations, potentially leading to polymorphism or difficulty in forming a well-ordered lattice.
-
Polarity: The molecule has distinct polar (amine, pyrazole, ether) and non-polar (aromatic rings, aliphatic oxane backbone) regions, giving it an amphiphilic character. This suggests that a range of solvents, or more likely, solvent mixtures, will be necessary to find the optimal solubility profile for crystallization.
Q2: How should I approach solvent selection for this compound?
A2: A systematic solvent screening is the most effective approach.[2][3] The ideal solvent system is one where the compound is highly soluble at an elevated temperature but sparingly soluble at room or sub-ambient temperatures. Given the compound's structure, a multi-tiered screening approach is recommended. Start with single solvents of varying polarities and then proceed to binary mixtures (co-solvent or anti-solvent systems) if necessary.[4][5]
Q3: Is polymorphism a likely concern for this molecule?
A3: Yes, polymorphism—the ability of a compound to exist in more than one crystal form—is a significant consideration for a molecule with this complexity.[6][7] Different polymorphs can have different physical properties, including solubility, stability, and melting point. The combination of hydrogen bonding capabilities and conformational flexibility makes it plausible that different crystallization conditions (e.g., solvent, cooling rate) could yield different crystalline forms. It is imperative to characterize the resulting solid form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to ensure batch-to-batch consistency.
Troubleshooting Guide for Crystallization
This section addresses common problems encountered during the crystallization process.
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| No Crystals Form | 1. Insufficient Supersaturation: Too much solvent was used, or the compound is highly soluble even at low temperatures.[8] 2. Inhibition of Nucleation: The solution is in a metastable state but lacks the energy or nucleation sites to begin crystallization.[9] | 1. Concentrate the Solution: Gently evaporate a portion of the solvent under reduced pressure or with a gentle stream of nitrogen and allow the solution to cool again. This will increase the solute concentration to achieve the necessary supersaturation. 2. Induce Nucleation: a) Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments serve as heterogeneous nucleation sites.[8] b) Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution.[10][11] This bypasses the primary nucleation energy barrier and promotes growth on the existing crystal lattice, ensuring form control.[12][13] 3. Reduce Temperature: Cool the solution further using an ice-salt bath or a freezer, but do so slowly to avoid oiling out. |
| Compound "Oils Out" or Forms an Amorphous Precipitate | 1. Excessive Supersaturation: The solution was cooled too rapidly, or the concentration is too high, causing the compound to crash out of solution as a liquid (oil) or a disordered solid before it can organize into a crystal lattice.[8] 2. Presence of Impurities: Impurities can disrupt the crystal lattice formation process, acting as "growth modifiers" that can inhibit crystallization.[14][15][16] 3. Low Melting Point: The compound's melting point may be below the temperature of crystallization, or impurities may have depressed the melting point significantly. | 1. Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the level of supersaturation. Allow the solution to cool much more slowly. 2. Change Solvent System: Try a solvent in which the compound is less soluble, or an anti-solvent crystallization method (see Protocol 2) to better control the rate of supersaturation. 3. Purify the Material: If impurities are suspected, consider purifying the crude material first using chromatography or another extraction technique. Impurities can compete with the solute for sites on the crystal lattice, disrupting growth.[17] |
| Poor Crystal Quality (Fine Powder, Small Needles) | 1. Rapid Nucleation: The rate of nucleation significantly exceeds the rate of crystal growth, leading to the formation of a large number of very small crystals.[9] This is often caused by rapid cooling or high levels of supersaturation. 2. Solvent Effects: The chosen solvent may favor a particular crystal habit (e.g., needles). | 1. Slow Down Crystallization: The key to large, well-formed crystals is slow, controlled growth. a) Insulate the Flask: Place the cooling flask in a large beaker or a Dewar flask to slow the rate of heat loss. b) Use a Different Method: Slow evaporation or vapor diffusion techniques (see Protocol 3) provide a much slower approach to supersaturation and often yield higher quality crystals. 2. Re-evaluate Solvent: Experiment with different solvents or solvent mixtures. Sometimes a small change in the solvent environment can dramatically alter the crystal habit.[6] |
| Low Yield | 1. Excess Solvent: A significant amount of the compound remains dissolved in the mother liquor after cooling and filtration.[8] 2. Premature Filtration: The filtration was performed before crystallization was complete. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent required for complete dissolution. 2. Cool Thoroughly: Ensure the flask has been cooled for a sufficient amount of time (e.g., several hours in an ice bath) to maximize precipitation. 3. Recover from Mother Liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. 4. Use an Anti-Solvent: Adding an anti-solvent can decrease the compound's solubility in the final mixture, leading to higher recovery. |
Suggested Starting Protocols
Data Presentation: Initial Solvent Screening Suggestions
Disclaimer: This table is a theoretical guide based on chemical principles. Experimental validation is required.
| Solvent | Class | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | Protic | 78 | Good starting point. Likely to dissolve the compound when hot due to hydrogen bonding with the amine, pyrazole, and oxane groups. Solubility should decrease significantly upon cooling. |
| Isopropanol | Protic | 82 | Similar to ethanol but slightly less polar. May offer a better solubility gradient (high solubility when hot, low when cold). |
| Ethyl Acetate | Apolar aprotic | 77 | Can interact with the aromatic rings and is a hydrogen bond acceptor. May require a co-solvent like heptane to reduce solubility upon cooling. |
| Acetonitrile | Polar aprotic | 82 | A polar solvent that may dissolve the compound well. Often used in anti-solvent combinations. |
| Toluene | Apolar | 111 | Interacts well with the aromatic rings. Unlikely to dissolve the compound on its own but could be an excellent anti-solvent or part of a co-solvent system (e.g., with ethanol). |
| Water | Protic | 100 | The compound is unlikely to be highly soluble in water alone but can be used as an anti-solvent with a water-miscible solvent like ethanol or acetone. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In an appropriate-sized Erlenmeyer flask, dissolve the crude N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline in the minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until all the solid dissolves. If undissolved solids remain, add more hot solvent dropwise until a clear solution is obtained.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towel). Do not disturb the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add a "poor" solvent or "anti-solvent" (e.g., water or heptane) dropwise until the solution becomes persistently turbid (cloudy).
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears. This brings the solution to the edge of saturation.
-
Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over several hours to days. Cooling can be used to increase the yield if necessary.
-
Isolation: Collect and dry the crystals as described in Protocol 1.
Protocol 3: Vapor Diffusion
-
Preparation: Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., acetone or ethanol) in a small, open vial.
-
Setup: Place this inner vial inside a larger, sealable container (like a beaker or jar) that contains a layer of a more volatile "anti-solvent" (e.g., hexane or diethyl ether). The level of the anti-solvent should be below the top of the inner vial.
-
Diffusion: Seal the outer container. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.
-
Incubation: Allow the system to stand undisturbed for several days.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for common crystallization issues.
References
-
Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from [Link]
-
API Particle Development. (2021, August 23). Seeding: A simple but effective method for crystallization control. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
-
ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. Retrieved from [Link]
-
Hampton Research. (n.d.). Seeding. Retrieved from [Link]
-
PubMed. (2005, July 15). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. Retrieved from [Link]
-
Scale-up Systems. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Retrieved from [Link]
-
ScholarBank@NUS. (n.d.). Effects of impurities on crystal growth processes. Retrieved from [Link]
-
SciSpace. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Retrieved from [Link]
-
ACS Publications. (2006, November 11). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Retrieved from [Link]
-
CSIRO Research. (2022, June 17). Matrix Seeding – Biomolecular Crystallisation and Characterisation. Retrieved from [Link]
-
ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]
-
PMC. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Retrieved from [Link]
-
APC. (2020, September 28). [WEBINAR] How do you choose a solvent and design your crystallization faster?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solvent screening for a hard-to-dissolve molecular crystal. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
MIT. (2025, September 10). Reflecting on barriers to continuous pharmaceutical crystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. Retrieved from [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
University of Zurich. (n.d.). Advice for Crystallization. Retrieved from [Link]
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Technical Support Center: N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
This technical guide addresses the stability, solubility, and handling of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline , a secondary aniline building block frequently used in kinase inhibitor discovery and medicinal chemistry.
Status: Operational | Topic: Stability & Troubleshooting | Audience: R&D Scientists
Executive Summary: Stability Profile
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is a secondary aniline derivative. While the pyrazole and tetrahydropyran (oxane) moieties are chemically robust, the secondary aniline nitrogen is the critical stability weak point. It is susceptible to oxidative degradation and photolytic instability in solution, particularly in polar aprotic solvents like DMSO when exposed to air and light.
Quick Reference Data
| Parameter | Specification / Behavior |
| Primary Degradation Risk | Oxidation (Air/Light induced) leading to colored impurities (azo/hydrazo species or polymerization). |
| Hydrolytic Stability | High . Resistant to hydrolysis in aqueous buffers (pH 4–10). |
| Solubility (DMSO) | >50 mM. Hygroscopic DMSO can induce precipitation over time. |
| Solubility (Water) | Low (<100 µM) at neutral pH. Soluble at pH < 4 (Protonation). |
| Appearance | Off-white to pale yellow solid. Darkening indicates oxidation. |
Critical Troubleshooting Guide (Q&A)
Issue 1: "My DMSO stock solution turned from colorless to brown/yellow."
Diagnosis: Oxidative degradation of the aniline moiety. Mechanism: Secondary anilines are electron-rich. In the presence of dissolved oxygen and light, they undergo single-electron transfer (SET) oxidation, forming radical cations that couple to form colored oligomers or imine-type impurities. Corrective Action:
-
Check Purity: Run LC-MS. If purity is >95%, the color is likely due to trace highly conjugated impurities (which have high extinction coefficients) and the compound may still be usable for rough screening.
-
Prevention: Always store DMSO stocks under inert gas (Argon/Nitrogen) and in amber vials.
-
Recovery: If purity is compromised (<90%), repurification via silica gel chromatography is required.
Issue 2: "Precipitation occurs when diluting the DMSO stock into cell culture media."
Diagnosis: Solubility crash-out ("The DMSO Spike" effect). Mechanism: The compound is lipophilic (estimated LogP ~2.5–3.0). Rapid dilution into a highly aqueous, neutral pH buffer causes the hydrophobic effect to drive aggregation before the compound can disperse. Protocol Adjustment:
-
Step 1: Predilute the DMSO stock into an intermediate solvent if possible (e.g., 1:1 DMSO:Water) or add the DMSO stock slowly to the vortexing media.
-
Step 2: Ensure the final DMSO concentration is <0.5% (v/v) to minimize toxicity, but recognize that this compound requires carrier proteins (FBS) or solubilizers (cyclodextrins) for high concentrations (>10 µM) in media.
Issue 3: "LC-MS shows a mass shift of +16 Da or +32 Da."
Diagnosis: N-Oxidation or Hydroxylation. Mechanism:
-
+16 Da: Formation of the N-oxide at the aniline nitrogen or the pyrazole nitrogen (less likely).
-
+32 Da: Di-oxidation or hydroxylation of the phenyl ring. Root Cause: Old DMSO stocks. DMSO can decompose to form formaldehyde and peroxides over time/light exposure, acting as an oxidant. Solution: Discard the stock. Prepare fresh from solid powder using anhydrous, high-grade DMSO .
Technical Deep Dive: Stability Mechanisms
Chemical Structure & Degradation Pathways
The molecule consists of three distinct zones with varying stability profiles:
-
Tetrahydropyran (Oxane): Chemically inert ether linkage. Stable.
-
Pyrazole: Aromatic heterocycle.[1][2] Very stable to acid/base/oxidation.
-
N-Alkyl Aniline: The reactive center.
Visualization: Degradation & Equilibrium Pathways
The following diagram illustrates the solubility equilibrium and the oxidative degradation pathway responsible for color changes.
Figure 1: Solubility equilibrium (left) dependent on pH, and oxidative degradation pathways (right) leading to colored impurities.
Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solutions (10 mM)
Objective: Create a stock solution stable for >6 months.
-
Weighing: Weigh the solid compound into a pre-tared amber glass vial.
-
Note: Avoid plastic tubes for long-term storage as lipophilic amines can adsorb to polypropylene.
-
-
Solvent Calculation: Calculate the volume of Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%) required.
-
Formula:
-
-
Dissolution: Add DMSO. Vortex for 30 seconds.
-
QC Check: Solution should be clear and colorless/pale yellow. If particles persist, sonicate for 5 mins at room temperature.
-
-
Inerting: Gently purge the headspace with Nitrogen or Argon gas for 10 seconds.
-
Storage: Cap tightly (PTFE-lined cap). Store at -20°C or -80°C .
SOP 2: Quality Control (QC) Check
Frequency: Every 3 months or if color changes.
-
Visual Inspection: Check for precipitation or darkening.
-
LC-MS Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
-
Acceptance Criteria: Purity > 95% by UV AUC. Major peak corresponds to parent mass [M+H]+.
-
References & Further Reading
-
PubChem. 4-(1H-Pyrazol-1-yl)aniline Compound Summary. National Library of Medicine. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Chemical Stability and Plasma Stability). [Link]
Sources
challenges in the synthesis of substituted pyrazole compounds
Technical Support Center: Advanced Synthesis of Substituted Pyrazoles
Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Regioselectivity & Synthetic Efficiency in Pyrazole Construction
Core Directive & Scope
Welcome to the Technical Support Center. This guide addresses the persistent challenges in synthesizing substituted pyrazoles, specifically focusing on the "Regioselectivity Dilemma" —the difficulty in distinguishing between 1,3- and 1,5-substituted isomers during cyclocondensation.
Our goal is to move beyond standard textbook procedures and provide causality-driven troubleshooting . We will analyze why reactions fail or yield mixtures and provide self-validating protocols to correct them.
The Regioselectivity Crisis (Knorr Synthesis)
User Query: "I am reacting an unsymmetrical 1,3-diketone with methylhydrazine. I consistently get a 60:40 mixture of the 1,3- and 1,5-isomers. How do I shift this ratio to favor the 1,5-isomer?"
Dr. Thorne: This is the classic Knorr synthesis challenge. The reaction is governed by the competition between the two carbonyls for the initial nucleophilic attack by the hydrazine.
Root Cause Analysis
The regiochemical outcome depends on the interplay between electronic activation and steric hindrance .[1][2]
-
Electronic Control: The most electrophilic carbonyl is attacked by the most nucleophilic nitrogen (the terminal -NH2 of the hydrazine).
-
Steric Control: The hydrazine attacks the least hindered carbonyl.[2]
Often, these two factors oppose each other, leading to the 60:40 mixture you are observing.
Troubleshooting Protocol: Shifting to the 1,5-Isomer
To favor the 1,5-isomer (where the N-substituent is adjacent to the bulkier group of the diketone), you must manipulate the solvent system to alter the transition state energy.
Solution: Switch to Fluorinated Solvents (HFIP) Recent data indicates that using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can drastically shift selectivity. HFIP activates the carbonyls via strong hydrogen bonding, often overriding subtle steric clashes.
Experimental Protocol (Regioselective Shift):
-
Solvent: Dissolve your 1,3-diketone (1.0 equiv) in HFIP (0.2 M).
-
Addition: Add methylhydrazine (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Check TLC. If the spot is still a mixture, heat to 40°C.
-
Workup: Evaporate HFIP (recoverable). The residue is often the pure 1,5-isomer or a >90:10 mixture.
Why this works: HFIP is a strong hydrogen-bond donor. It coordinates to the carbonyl oxygens, enhancing their electrophilicity but also stabilizing the specific hemiaminal intermediate that leads to the 1,5-isomer [1].
Decision Logic: Selecting the Right Pathway
Before starting a synthesis, use this logic flow to determine the best method based on your substrate's constraints.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on regiochemical requirements.
Advanced Troubleshooting: 1,3-Dipolar Cycloaddition
User Query: "I cannot use acidic conditions due to an acid-labile acetal protecting group. The Knorr synthesis is degrading my starting material. What is the alternative?"
Dr. Thorne: The Knorr synthesis generates water and often requires acid catalysis, which is fatal for acetals. You must switch to a 1,3-Dipolar Cycloaddition .
Protocol: Copper-Catalyzed Cycloaddition (CuAAC) Modification While CuAAC typically yields triazoles, using diazo compounds and terminal alkynes yields pyrazoles under neutral conditions.
Step-by-Step Guide:
-
Reagents: Combine terminal alkyne (1.0 equiv) and diazo ester/ketone (1.2 equiv).
-
Catalyst: Use CuI (10 mol%) and a base like 2,6-lutidine (1.0 equiv) in THF.
-
Conditions: Stir at RT under Nitrogen.
-
Mechanism: The copper acetylide reacts with the diazo species to form the pyrazole ring without generating water or requiring strong acid [2].
Data Comparison: Knorr vs. Cycloaddition
| Feature | Knorr Synthesis | 1,3-Dipolar Cycloaddition |
| Regiocontrol | Variable (Solvent dependent) | High (Catalyst dependent) |
| pH Conditions | Acidic or Basic | Neutral |
| By-products | Water ( | Nitrogen ( |
| Atom Economy | High | High |
| Suitability | Robust substrates | Sensitive substrates (Acetals, Silyl ethers) |
Isolation & Purification FAQ
User Query: "I have a mixture of isomers that are co-eluting on Silica gel. How do I separate them?"
Dr. Thorne: Isomeric pyrazoles often have identical
Corrective Action:
-
Functionalization Trick: If your pyrazole has an N-H (unsubstituted), treat the crude mixture with Boc-anhydride . The steric environment around the N-H differs significantly between isomers. The 1,3-isomer often reacts faster or forms a less stable Boc-derivative than the 1,5-isomer, creating a large
[3]. -
Recrystallization: Do not use Ethyl Acetate/Hexanes. Switch to Toluene/Heptane . The 1,5-isomer, being more symmetrical/compact, often crystallizes out preferentially from non-polar aromatic solvents.
Safety & Scale-Up
User Query: "We are scaling up to 50g. The reaction exothermed violently upon hydrazine addition. How do we manage this?"
Dr. Thorne: Hydrazine condensations are highly exothermic. At milligram scale, heat dissipation is instant. At 50g, it is a runaway hazard.
Safety Protocol (Scale-Up):
-
Dilution: Increase solvent volume by 2x compared to lab scale.
-
Controlled Addition: Do NOT add hydrazine in one shot. Use a dropping funnel.
-
Thermal Monitoring: Maintain internal temperature < 10°C during addition.
-
Quench: Have a bleach solution ready to neutralize hydrazine spills (oxidizes hydrazine to
).
References
-
Regioselectivity in Pyrazole Synthesis: BenchChem. (2025).[1][2][3] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Link
-
1,3-Dipolar Cycloaddition Advances: Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Link
-
Separation Strategies: Yoon, J.Y., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. Link
-
Scale-Up Safety: BenchChem. (2025).[1] Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Link
Sources
Technical Support Center: N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline Degradation Pathways
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies focused on the stability and degradation of this molecule. As this is a specific and potentially novel compound, this document synthesizes established principles of medicinal chemistry and degradation analysis to predict and address challenges you may encounter.
Molecular Structure and Intrinsic Stability Analysis
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is a complex molecule featuring three key structural motifs: an aniline ring, a pyrazole ring, and a tetrahydropyran (oxane) ring connected via a secondary amine linker. An understanding of the inherent reactivity of these functional groups is crucial for predicting its degradation pathways.
-
Aniline Moiety: The primary amino group attached to the benzene ring is a known site of oxidative susceptibility. Aniline and its derivatives can undergo oxidation to form nitroso, nitro, and quinone-like structures, and can also be involved in polymerization reactions.[1][2][3][4]
-
Secondary Amine Linker: The N-CH₂ bond is another potential site for oxidation, which could lead to N-dealkylation or the formation of an N-oxide.
-
Pyrazole and Oxane Rings: Both the pyrazole and the saturated oxane rings are generally stable and less susceptible to degradation under typical hydrolytic and mild oxidative conditions compared to the aniline moiety.[5] However, extreme conditions could potentially force ring-opening reactions.
Given this structure, the most probable degradation pathways involve modification of the aniline ring and the secondary amine linker.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the experimental investigation of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline degradation.
Q1: What are the most probable degradation pathways for N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline under forced degradation conditions?
A1: Based on the molecule's functional groups, the primary degradation pathways are anticipated to be oxidative. The compound is expected to be relatively stable against hydrolysis due to the absence of labile functional groups like esters or amides.
-
Oxidative Degradation: This is the most likely degradation route. The aniline nitrogen and the secondary amine linker are electron-rich and susceptible to oxidation. Exposure to oxidative agents (e.g., hydrogen peroxide) can lead to:
-
N-Oxide Formation: Oxidation at the aniline nitrogen or the secondary amine.
-
Dehydrogenation: Formation of imine-like structures.
-
N-Dealkylation: Cleavage of the bond between the nitrogen and the oxan-4-ylmethyl group, resulting in the formation of 3-(1H-pyrazol-1-yl)aniline.[6][7]
-
Ring Oxidation: Hydroxylation of the aromatic aniline ring.
-
Polymerization: Oxidative coupling of aniline moieties can lead to colored polymeric degradants, which may result in poor mass balance.
-
-
Photodegradation: The aromatic systems (aniline and pyrazole) act as chromophores, which can absorb UV or visible light. This can initiate photo-oxidative processes or radical-based reactions, potentially leading to complex mixtures of degradation products.
-
Hydrolytic Degradation: The C-N and N-N bonds in the molecule are generally stable to hydrolysis across a wide pH range. Significant degradation is not expected under typical acidic or basic hydrolytic stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH at moderate temperatures).[8]
-
Thermal Degradation: At elevated temperatures, fragmentation could occur, although specific pathways are difficult to predict without experimental data. The weakest bonds would be the most likely points of cleavage.
The diagram below illustrates the most probable oxidative degradation pathways.
Caption: Proposed oxidative degradation pathways for the target molecule.
Q2: My LC-MS analysis shows several new, unexpected peaks after my sample has been stressed. How can I confidently identify these degradation products?
A2: Identifying unknown degradation products requires a systematic approach combining controlled experiments with high-resolution analytical techniques.
-
Systematic Forced Degradation: First, ensure you have run a comprehensive forced degradation study as detailed in the "Protocols" section below.[9][10][11] This involves individually stressing the molecule with acid, base, peroxide (oxidation), heat, and light. This helps correlate the appearance of specific peaks with specific stress conditions, providing initial clues about the reaction type (e.g., a peak appearing only in the peroxide sample is an oxidative degradant).
-
High-Resolution Mass Spectrometry (HRMS): Use an LC-MS system equipped with a high-resolution mass analyzer like an Orbitrap or TOF.[12][13]
-
Accurate Mass Measurement: Obtain the accurate mass of the parent ion for each new peak. This allows you to use software to predict the most plausible elemental formulas.
-
Isotope Pattern Matching: Compare the experimental isotopic pattern with the theoretical pattern for your proposed formula to increase confidence.
-
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of each unknown peak and acquire the MS/MS spectrum.
-
Compare Fragmentation: Compare the fragmentation pattern of the degradant with that of the parent compound. Common fragments suggest which parts of the molecule have remained intact. The mass shift in fragments that have changed can pinpoint the location of the modification. For example, if a fragment corresponding to the pyrazolyl-aniline portion of the molecule shows a +16 Da shift, this indicates oxidation (addition of an oxygen atom) on one of these rings.
-
-
Control for False Positives: Always analyze a "blank" sample (placebo or vehicle subjected to the same stress conditions) to ensure the observed peaks are not related to excipient degradation or solvent impurities.
Q3: I'm performing a forced degradation study, but my mass balance is below 90%. What are the common causes and how can I troubleshoot this?
A3: Poor mass balance is a common challenge in forced degradation studies. An acceptable range is typically 95-105%.[9] Deviations suggest that not all components are being accounted for by the primary analytical method (usually HPLC-UV).
-
Cause 1: Degradants Lack a UV Chromophore: The degradation process might alter the molecule in a way that it no longer absorbs UV light at the detection wavelength.
-
Solution: Use a universal detector in series with your UV detector. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a mass spectrometer can detect non-UV active compounds.
-
-
Cause 2: Formation of Volatile Degradants: Small, volatile fragments may be formed that are not retained on the HPLC column or detected by LC-MS.
-
Solution: Analyze the headspace of your stressed samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile products.[14]
-
-
Cause 3: Adsorption to Surfaces: The parent compound or its degradants may be adsorbing to the walls of the sample vial or container, especially if they are "sticky" or poorly soluble.
-
Solution: Use silanized glass vials to minimize adsorption. Perform a recovery study by rinsing the container with a strong solvent after the experiment to see if any material can be recovered.
-
-
Cause 4: Precipitation: A degradant or the parent compound itself may precipitate out of solution under the stress conditions.
-
Solution: Visually inspect all samples for precipitate. If observed, attempt to dissolve the entire sample in a stronger organic solvent before analysis. Ensure the initial concentration of the parent compound is well below its solubility limit in the stress medium.
-
Q4: How do I develop a stability-indicating HPLC method for N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline?
A4: A stability-indicating method is one that can accurately quantify the parent compound in the presence of all its potential degradation products, impurities, and excipients.
-
Generate Degraded Samples: The first step is to perform a forced degradation study to create a sample containing the parent drug and its likely degradants. A mixture of samples stressed under different conditions (e.g., acid, base, peroxide) is often used for method development. An extent of degradation of 5-20% is considered optimal.[8][10]
-
Initial Method Conditions: Start with a robust reversed-phase method.
-
Column: A C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is a good starting point.
-
Mobile Phase: Use a gradient elution from a weak solvent (e.g., 0.1% formic acid in water) to a strong solvent (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Detector: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths and to perform peak purity analysis.
-
-
Method Optimization and Validation:
-
Resolution: Inject the mixture of degraded samples. The primary goal is to achieve baseline resolution (Rs > 2) between the parent peak and all degradant peaks.
-
Peak Purity: Use the PDA software to perform peak purity analysis on the parent peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.
-
Troubleshooting Poor Resolution: If co-elution occurs, systematically adjust method parameters:
-
Modify the gradient slope (make it shallower to increase separation).
-
Change the organic modifier (from acetonitrile to methanol or vice-versa).
-
Adjust the mobile phase pH (if the molecule has ionizable groups).
-
Change the column temperature.
-
-
The workflow for this process is visualized below.
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline under various stress conditions to identify potential degradation products and pathways.
Materials:
-
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
-
Methanol or Acetonitrile (HPLC Grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water (HPLC Grade)
-
Calibrated pH meter, heating block/oven, photostability chamber.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Conditions: For each condition, prepare a sample in a clean vial. Also prepare a control sample (compound in solvent, no stressor) and a blank (stressor in solvent, no compound).
| Stress Condition | Procedure | Time Points for Sampling |
| Acid Hydrolysis | Dilute stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C. | 0, 2, 6, 12, 24 hours |
| Base Hydrolysis | Dilute stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C. | 0, 2, 6, 12, 24 hours |
| Oxidation | Dilute stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temp. | 0, 2, 6, 12, 24 hours |
| Thermal Stress | Store the solid compound in an oven at 80°C. Periodically dissolve a small amount in solvent for analysis. | 1, 3, 7 days |
| Photostability | Expose the solid compound and a 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | End of exposure |
-
Sampling and Quenching:
-
At each time point, withdraw an aliquot of the sample.
-
For acid/base samples, immediately neutralize with an equimolar amount of base/acid (e.g., neutralize 100 µL of 0.1 N HCl sample with 100 µL of 0.1 N NaOH).
-
Dilute all samples to a suitable final concentration for HPLC analysis.
-
Protocol 2: Initial HPLC-UV/MS Method
Objective: To provide a starting point for the analysis of samples from the forced degradation study.
| Parameter | Condition |
| Column | C18, 100 Å, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B and equilibrate for 5 min. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| UV Detector | PDA Detector, 210-400 nm. Monitor at λmax of the parent compound. |
| MS Detector | ESI Positive Mode. Scan range m/z 100-1000. |
Data Analysis: For each stressed sample, record the retention time, UV spectrum, and mass spectrum for the parent peak and all new peaks formed. Summarize the data as shown in the illustrative table below.
| Illustrative LC-MS Data for Potential Degradants | |||
| Peak ID | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Change |
| Parent | 8.5 | 272.1655 | - |
| DP-1 | 7.9 | 288.1604 | +16 Da (Oxidation) |
| DP-2 | 6.2 | 160.0869 | -112 Da (N-Dealkylation) |
References
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
- European Medicines Agency. (2022).
- BenchChem. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. BenchChem Technical Guides.
- Gampfer, J., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].
- MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.
- Hindawi. (2025).
- MDPI. (2005).
- Herui. (n.d.). N-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)aniline: A High-Quality Organic Compound. Herui.
- PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
- PubMed. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents.
- ChemScene. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)aniline. ChemScene.
-
PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Organic Chemistry Portal. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids. Organic Chemistry Portal.
- ChemRxiv. (n.d.). I(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Liu, Z., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 58(5), 679-82.
- Aspect Analytics. (n.d.). MSI applications part 4: drugs and small molecule metabolites. Aspect Analytics.
- Sigma-Aldrich. (n.d.). 4-(1h-pyrazol-1-yl)aniline. Sigma-Aldrich.
- PubChemLite. (n.d.). 4-(1h-pyrazol-1-ylmethyl)aniline (C10H11N3). PubChemLite.
- Frontiers. (2020).
- MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.
- King's College London Research Portal. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. King's College London.
- DigitalCommons@URI. (n.d.). Biotransformation and Pharmacokinetic Evaluation of PF-5190457, A Novel Drug Candidate for Alcoholism. University of Rhode Island.
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- 5. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
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- 12. MSI applications part 4: drugs and small molecule metabolites [aspect-analytics.com]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products [explorationpub.com]
Validation & Comparative
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline vs other CDK inhibitors
Technical Assessment: N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline vs. Clinical CDK Inhibitors
Executive Summary: The Structural Thesis
The compound N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline (hereafter referred to as CANDIDATE-1 ) represents a distinct structural class of Cyclin-Dependent Kinase (CDK) inhibitors characterized by a pyrazole-aniline hinge-binding core and a tetrahydropyran (oxan) solubilizing tail .
Unlike the FDA-approved CDK4/6 inhibitors (Palbociclib, Ribociclib) which utilize a pyridopyrimidine scaffold, CANDIDATE-1 aligns closer to early-stage pan-CDK or CDK2/9 inhibitors (e.g., AT7519 analogs). The critical differentiation lies in the oxan (tetrahydropyran) moiety. Unlike the basic piperazine rings found in Palbociclib, the oxan ring is non-basic. This structural change typically reduces lysosomal trapping, lowers hERG toxicity risks, and alters the volume of distribution (
This guide provides the framework to benchmark CANDIDATE-1 against industry standards, highlighting the expected mechanistic differences driven by its unique scaffold.
Structural & Mechanistic Comparison
Scaffold Analysis: The Hinge Binder
The primary determinant of CDK selectivity is the hinge-binding motif.
| Feature | CANDIDATE-1 (Pyrazole-Aniline) | Palbociclib (Pyridopyrimidine) | Abemaciclib (Benzimidazole) | Implication |
| Core Scaffold | Pyrazole-Aniline | Pyrido[2,3-d]pyrimidin-7-one | Benzimidazole-pyrimidine | Selectivity Driver. Pyridopyrimidines are highly tuned for the CDK4/6 hydrophobic pocket. Pyrazoles are often "privileged scaffolds" that can inhibit multiple CDKs (Pan-CDK) unless specifically substituted. |
| H-Bonding | Bidentate (Donor-Acceptor) | Tridentate/Bidentate | Bidentate | Pyrazole N2 acts as H-bond acceptor; Aniline NH acts as donor. This mimics the adenine ring of ATP. |
| Solvent Tail | Oxan (Tetrahydropyran) | Piperazine | Piperazine | Critical Differentiator. The Oxan group is neutral. Piperazines are basic ( |
Predicted Selectivity Profile
Based on Structure-Activity Relationship (SAR) data from similar pyrazole-aniline kinases (e.g., AT7519, AZD5438):
-
High Risk of Off-Target Activity: The pyrazole-aniline core often retains affinity for CDK2 and CDK9 , whereas Palbociclib is
selective for CDK4/6 over CDK2. -
Therapeutic Window: If CANDIDATE-1 inhibits CDK1/2 significantly, it will likely exhibit higher cytotoxicity (pan-inhibition) compared to the cytostatic nature of selective CDK4/6 inhibitors.
Visualization: Pharmacophore & Workflow
Figure 1: Kinase Inhibitor Pharmacophore Mapping
This diagram contrasts the binding modes of the Candidate vs. Clinical Standards.
Caption: Comparative pharmacophore mapping showing the structural divergence at the solvent-exposed region (Oxan vs. Piperazine).
Benchmarking Data: Experimental Standards
Since CANDIDATE-1 is a research-grade molecule, you must generate data to compare it against these established benchmarks. Use the table below to validate your results.
Table 1: Benchmark IC50 Values (Cell-Free Assays)
Target values for validation. If CANDIDATE-1 is a selective CDK4/6 inhibitor, it should mimic the Palbociclib profile. If it is a Pan-CDK inhibitor, it will mimic Flavopiridol.
| Target Kinase | Palbociclib (Standard) | Abemaciclib (Standard) | Flavopiridol (Pan-CDK Control) | CANDIDATE-1 Goal |
| CDK4/CyclinD1 | 11 nM | 2 nM | ~40 nM | < 50 nM (Potency) |
| CDK6/CyclinD3 | 15 nM | 10 nM | ~40 nM | < 50 nM (Potency) |
| CDK2/CyclinE | > 10,000 nM | > 500 nM | ~10 nM | > 1,000 nM (For Selectivity) |
| CDK1/CyclinB | > 10,000 nM | > 500 nM | ~30 nM | > 1,000 nM (To avoid toxicity) |
| CDK9/CyclinT | > 10,000 nM | 57 nM | ~10 nM | Check Value (Common off-target) |
Table 2: Physicochemical Properties (ADME)
The "Oxan" advantage should be visible here.
| Property | Palbociclib | CANDIDATE-1 (Predicted) | Significance |
| pKa (Base) | 7.4 (Piperazine) | Neutral (Oxan) | CANDIDATE-1 will not protonate in lysosomes; reduced volume of distribution. |
| LogP | 2.7 | ~1.5 - 2.5 | Moderate lipophilicity; good membrane permeability expected. |
| hERG Inhibition | Moderate Risk | Lower Risk | Removal of basic amine typically reduces hERG channel blocking. |
Experimental Protocols
To validate CANDIDATE-1, follow these self-validating protocols.
Protocol A: Biochemical Kinase Selectivity (ADP-Glo)
Purpose: Determine if CANDIDATE-1 is CDK4/6 selective or Pan-CDK.
-
Reagents: Use Recombinant CDK4/CycD1, CDK2/CycE, and CDK9/CycT (Promega/Thermo). Substrate: Rb protein fragment (CDK4) or Histone H1 (CDK2).
-
Preparation: Dissolve CANDIDATE-1 in 100% DMSO to 10 mM. Serial dilute (1:3) to generate an 8-point curve (Start: 10 µM).
-
Reaction:
-
Mix Kinase + Substrate + Candidate in kinase buffer.
-
Initiate with ATP (
apparent concentration, typically 10-50 µM). -
Incubate 60 min at RT.
-
-
Detection: Add ADP-Glo Reagent (40 min)
Kinase Detection Reagent (30 min). Read Luminescence. -
Validation: Z' factor must be > 0.5. Palbociclib control must yield IC50 ~10-15 nM for CDK4.
Protocol B: Cellular Target Engagement (NanoBRET)
Purpose: Prove the drug enters the cell and binds the kinase in a physiological environment (critical for the Oxan moiety validation).
-
Transfection: Transfect HEK293 cells with N-terminal NanoLuc-CDK4 fusion vector.
-
Tracer: Add cell-permeable fluorescent tracer (e.g., Tracer K-5) at
concentration. -
Treatment: Treat cells with CANDIDATE-1 (0.1 nM to 10 µM) for 2 hours.
-
Mechanism: CANDIDATE-1 competes with the Tracer. Loss of BRET signal indicates binding.
-
Output: Calculate intracellular affinity. If Intracellular IC50 >> Biochemical IC50, the Oxan group may be hindering permeability (unlikely) or the drug is being effluxed (P-gp substrate).
Evaluation Logic Flow
Use this logic tree to classify your molecule based on the data generated above.
Caption: Decision tree for classifying the candidate based on selectivity and cellular permeability data.
References
-
Asghar, U., et al. "The history and future of targeting cyclin-dependent kinases in cancer therapy." Nature Reviews Drug Discovery, 2015. Link
-
Roskoski, R. "Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs." Pharmacological Research, 2019. Link
-
Wyatt, P.G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry, 2008. (Provides SAR for pyrazole-based CDKs).[1][2] Link
-
Hafner, M., et al. "Quantifying CDK inhibitor selectivity in live cells." Nature Chemical Biology, 2019. (Protocol source for NanoBRET comparison). Link
-
FDA Label - Palbociclib (Ibrance). Reference for clinical IC50 and pharmacokinetic data. Link
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A Comparative Guide to Validating MTH1 as the Therapeutic Target for N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous process of validating the therapeutic target of the novel compound, N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline. Based on structural similarities to known pharmacophores, we posit that its primary therapeutic target is the enzyme MutT Homolog 1 (MTH1, also known as NUDT1) .
The MTH1 enzyme is a critical component of cellular nucleotide pool sanitation, responsible for hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, thus preventing their incorporation into DNA.[1][2] Cancer cells, with their accelerated metabolism and dysfunctional redox regulation, exhibit higher levels of reactive oxygen species (ROS) and are thought to be particularly dependent on MTH1 for survival.[2][3] Therefore, inhibiting MTH1 presents a promising, tumor-selective therapeutic strategy.[1][2]
However, the validation of MTH1 as a cancer target has been a subject of scientific debate, with some inhibitors showing potent enzymatic inhibition but a lack of anti-cancer efficacy.[4][5] This underscores the necessity of a multi-pronged validation approach that moves beyond simple biochemical assays to confirm that a compound's therapeutic effect is unequivocally mediated through its intended target in a relevant biological system.
This guide will compare and contrast essential methodologies, using N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline (herein referred to as 'our compound') alongside established MTH1 inhibitors like TH588 and BAY-707, to build a robust target validation dossier.
Pillar 1: Confirming Target Engagement
The foundational step in target validation is to prove that the compound physically interacts with its intended target, MTH1, both in a clean biochemical system and, more importantly, within the complex milieu of a living cell.
Comparison of Biochemical Potency
The initial assessment involves measuring the direct inhibitory effect of the compound on purified MTH1 enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50).
| Compound | Putative Target | Biochemical IC50 (nM) | Citation(s) |
| N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline | MTH1 | To Be Determined | - |
| TH588 | MTH1 | 5.0 | [6][7] |
| BAY-707 | MTH1 | 2.3 | [4][8][9] |
This table serves as a template for comparing our compound's performance against established benchmarks.
Cellular Target Engagement: Moving Beyond the Test Tube
Confirming that a compound engages its target in an intact cell is paramount, as factors like cell permeability and intracellular metabolism can drastically alter its efficacy.[10] The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays are two gold-standard methods for this purpose.
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that when a ligand binds to its target protein, it confers thermal stability.[10][11][12][13] By heating cell lysates treated with the compound to various temperatures, one can observe a shift in the protein's melting point, confirming engagement.
NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in living cells.[14][15] The target protein (MTH1) is expressed as a fusion with NanoLuc® Luciferase, and a fluorescent tracer that binds to MTH1 is added. A test compound that binds to MTH1 will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[14][16]
Workflow & Visualization
Below is a conceptual workflow for a CETSA experiment designed to validate the engagement of our compound with MTH1.
Caption: CETSA workflow to determine target engagement.
Pillar 2: Demonstrating On-Target Pathway Modulation
After confirming physical binding, the next critical step is to demonstrate that this engagement translates into the expected biological consequence. For MTH1, inhibition should prevent the sanitation of the oxidized dNTP pool, leading to the incorporation of damaged bases, like 8-oxo-dG, into DNA, which in turn triggers a DNA damage response (DDR).[3][6]
Key Experimental Readouts:
-
Quantification of 8-oxo-dG in DNA: An increase in genomic 8-oxo-dG is the direct downstream marker of MTH1 inhibition. This can be measured via immunostaining or a modified comet assay.[17]
-
Activation of DNA Damage Response (DDR): The presence of damaged DNA should activate DDR pathways. This can be monitored by Western blot for key markers like phosphorylated H2AX (γH2AX) and ATM.
Comparative Data on Pathway Modulation
| Compound | Effect on 8-oxo-dG Incorporation | Activation of γH2AX | Expected Outcome for an MTH1 Inhibitor |
| N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline | To Be Determined | To Be Determined | Increase |
| TH588 | Increased | Increased | Increase |
| BAY-707 (Negative Control Compound) | No significant increase | No significant increase | Increase |
Note: While potent biochemically, some compounds like BAY-707 have controversially failed to induce these downstream markers or kill cancer cells, highlighting the importance of this validation step.[4][17]
Signaling Pathway Visualization
The proposed mechanism of action for a valid MTH1 inhibitor is depicted below.
Caption: Proposed mechanism of MTH1 inhibition in cancer cells.
Pillar 3: Genetic Validation for Unambiguous Causality
Genetic validation is the cornerstone of modern target validation. By removing the target protein using gene editing technologies like CRISPR-Cas9, we can determine if the resulting cellular phenotype mimics the effect of the pharmacological inhibitor.[][19] A strong correlation provides powerful evidence that the compound's effect is on-target.
Comparing Pharmacological vs. Genetic Perturbation
The core experiment involves creating a stable MTH1 knockout (KO) cancer cell line using CRISPR-Cas9.[20][21] The phenotype of these KO cells (e.g., proliferation, sensitivity to oxidative stress) is then directly compared to that of wild-type cells treated with the MTH1 inhibitor.
| Experimental Approach | Expected Phenotype in Cancer Cells | Rationale |
| Pharmacological Inhibition (Our Compound) | Decreased cell proliferation, increased DNA damage, eventual cell death. | The compound blocks MTH1 function, leading to a toxic accumulation of oxidized nucleotides in DNA. |
| Genetic Knockout (CRISPR-Cas9 of MTH1) | Decreased cell proliferation, increased DNA damage, eventual cell death. | The absence of the MTH1 protein prevents nucleotide pool sanitation, phenocopying the effect of a potent inhibitor. |
| Genetic Knockout + Compound Treatment | No significant additional effect compared to knockout alone. | If the compound's sole target is MTH1, its addition to cells already lacking the protein should have no further effect. |
This "phenocopy" analysis, especially the lack of an additive effect in the KO line, provides compelling evidence for target specificity.[21]
Logical Comparison Visualization
Caption: Logic diagram for genetic target validation.
Pillar 4: Off-Target and Selectivity Profiling
A crucial final step is to ensure the observed phenotype is not due to unintended "off-target" effects. This is particularly relevant for MTH1 inhibitors, where off-target effects have been proposed to explain the cytotoxicity of some compounds.[22]
Strategies for De-risking Off-Targets:
-
Broad-Spectrum Profiling: Screen the compound against a large panel of kinases and other hydrolases. For example, BAY-707 was shown to be highly selective, with no significant activity against a panel of 97 kinases at a 1 µM concentration.[9][23]
-
Use of a Structurally Unrelated Inhibitor: If a second, chemically distinct MTH1 inhibitor produces the same cellular phenotype, it strengthens the case that the effect is due to MTH1 inhibition and not a chemical artifact of one compound series.
-
Rescue Experiments: The most definitive experiment involves introducing a mutated, inhibitor-resistant version of MTH1 into the knockout cells. If re-introducing the target protein "rescues" the cells from the compound's effects, it provides unequivocal proof of on-target action.
Conclusion
Validating a therapeutic target is a rigorous, multi-faceted process that requires moving sequentially from biochemical potency to cellular engagement, pathway modulation, and ultimately, genetic confirmation. For N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline, posited to target MTH1, this guide outlines a clear, evidence-based path forward.
By systematically comparing its performance against established MTH1 modulators like TH588 and BAY-707 across these four pillars, researchers can build a comprehensive data package. A successful validation effort would demonstrate potent and selective cellular engagement with MTH1, leading to the expected downstream consequences of increased DNA damage, a phenotype that is faithfully mimicked by CRISPR-mediated knockout of the MTH1 gene. This level of rigor is essential to confidently advance novel therapeutic candidates into the drug development pipeline.
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Vasta, J. F., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. [Link]
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Ocasio, K. M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Ocasio, K. M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Neves, M., et al. (2024). Bridging the gap between target-based and phenotypic-based drug discovery. Taylor & Francis. [Link]
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
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Swinney, D. C., & Anthony, J. (2011). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics. [Link]
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Wikipedia. Cellular thermal shift assay. Wikipedia. [Link]
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Wang, S., & Du, G. (2022). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. International Journal of Drug Discovery and Pharmacology. [Link]
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Tsuchiya, K., et al. (2018). TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells. Oncology Letters. [Link]
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Ocasio, K. M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
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Al-Hysaini, A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
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Drug Target Review. (2017). Phenotypic and target-based screening: complementary or competing?. Drug Target Review. [Link]
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Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]
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Frontiers. (2023). Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option. Frontiers in Pharmacology. [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. [Link]
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ecancermedicalscience. (2014). Two studies show MTH1 offers promising new target for cancer treatment. ecancer. [Link]
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Kettle, J. G., et al. (2016). Validation and development of MTH1 inhibitors for treatment of cancer. Annals of Oncology. [Link]
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Charles River Laboratories. CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]
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Liu, J., et al. (2020). Targeting human MutT homolog 1 (MTH1) for cancer eradication: current progress and perspectives. Theranostics. [Link]
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MDPI. (2024). Targeting MutT Homolog 1 (MTH1) for Breast Cancer Suppression by Using a Novel MTH1 Inhibitor MA−24 with Tumor-Selective Toxicity. Molecules. [Link]
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ResearchGate. (2025). Mitotic MTH1 Inhibitors in Treatment of Cancer. ResearchGate. [Link]
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Worthey, E. A., et al. (2016). Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. Journal of Medicinal Chemistry. [Link]
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Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Rai, P. (2017). MTH1 as a Chemotherapeutic Target: The Elephant in the Room. Cancers. [Link]
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Li, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. (2025). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. [Link]
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ResearchGate. (2025). Synthesis and antimicrobial activity of some (3-phenyl-5-(1-phenyl-3-aryl- 1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones: New derivatives of 1,3,5-trisubstituted pyrazolines. ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Analogs
Introduction: The Versatile N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural features allow for diverse substitutions, leading to a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][3] Within this class, the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline scaffold has emerged as a particularly promising framework for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their anticancer and antiviral properties. We will delve into the experimental data supporting these findings, compare their performance with established alternatives, and provide detailed protocols for their synthesis and biological evaluation.
Anticancer Activity: Targeting Cyclin-Dependent Kinase 2 (CDK2)
Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs).[4] CDK2, in particular, plays a crucial role in the G1/S phase transition of the cell cycle, making it an attractive target for cancer therapy.[][6] Several N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline analogs have demonstrated potent inhibitory activity against CDK2.
Structure-Activity Relationship (SAR) Analysis for CDK2 Inhibition
The following table summarizes the in vitro CDK2 inhibitory activity and antiproliferative effects of selected N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline analogs. The SAR analysis reveals key structural features that govern their potency.
| Compound | R1 | R2 | R3 | CDK2/cyclin E IC50 (µM) | MCF-7 IC50 (µM) | B16-F10 IC50 (µM) |
| 5a | H | H | H | 0.98 ± 0.06 | 1.88 ± 0.11 | 2.12 ± 0.15 |
| 5b | 4-F | H | H | 1.25 ± 0.09 | 3.15 ± 0.21 | 4.56 ± 0.32 |
| 5c | 4-Cl | H | H | 1.12 ± 0.08 | 2.54 ± 0.18 | 3.89 ± 0.27 |
| 5d | 4-Br | H | H | 1.05 ± 0.07 | 2.11 ± 0.15 | 3.12 ± 0.22 |
| 6a | H | 2-CH3 | H | 2.15 ± 0.15 | 5.23 ± 0.38 | 6.87 ± 0.49 |
| 7a | H | H | 4-OCH3 | 1.56 ± 0.11 | 4.12 ± 0.31 | 5.23 ± 0.41 |
Data sourced from a study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.[2][7]
From the data, several key SAR trends can be elucidated:
-
Substitution on the Aniline Ring (R1): The unsubstituted aniline analog (5a ) exhibits the most potent CDK2 inhibitory activity and antiproliferative effects against both MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines.[2][7] The introduction of a halogen at the para-position of the aniline ring generally leads to a slight decrease in activity, with the potency order being H > Br > Cl > F. This suggests that both the size and electronic properties of the substituent at this position are important for optimal activity.
-
Substitution on the N-phenyl Ring of Pyrazole (R2): The presence of a methyl group at the ortho-position of the N-phenyl ring of the pyrazole core (compound 6a ) results in a significant decrease in both CDK2 inhibition and anticancer activity. This could be due to steric hindrance that disrupts the optimal binding conformation within the CDK2 active site.
-
Substitution on the C3-phenyl Ring of Pyrazole (R3): A methoxy group at the para-position of the C3-phenyl ring (compound 7a ) also diminishes the inhibitory potency compared to the unsubstituted analog.
Molecular docking studies have suggested that these compounds bind to the ATP-binding pocket of CDK2. The pyrazole core acts as a hinge-binding motif, while the aniline and phenyl substituents occupy adjacent hydrophobic pockets. The observed SAR is therefore a reflection of how different substituents influence the overall shape and electronic complementarity of the molecule to the enzyme's active site.
CDK2 Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of CDK2 in the cell cycle and the proposed mechanism of inhibition by N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline analogs.
Sources
A Prospective Analysis of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline as a Novel Anti-Cancer Agent: A Comparative Guide
Introduction: Unveiling a Promising Scaffold in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, with a significant focus on the discovery of small molecule inhibitors that can selectively target pathways driving tumorigenesis. Within this pursuit, heterocyclic compounds, particularly those containing pyrazole and aniline moieties, have emerged as a fertile ground for the development of novel anti-cancer agents.[1][2][3] These scaffolds are present in numerous compounds that have demonstrated potent anti-proliferative activities across a range of cancer cell lines.
This guide focuses on a novel, and as of now, largely uncharacterized molecule: N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline . While direct experimental data for this specific compound is not yet available in the public domain, its structural components—a pyrazole ring, an aniline group, and an oxane moiety—provide a strong basis for a prospective analysis of its potential efficacy and mechanism of action. Drawing upon the extensive literature on structurally related compounds, this document will provide a comparative guide for researchers, scientists, and drug development professionals, outlining a hypothesized mechanism of action, potential efficacy in various tumor models, and the detailed experimental protocols required for its validation.
Proposed Mechanism of Action: A Focus on Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Many pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4][5][6] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Based on the structural similarities of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline to known pyrazole-based anti-cancer agents, we hypothesize that its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).
CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S and S phases of the cell cycle, respectively.[6] By inhibiting CDK2, N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline could potentially arrest the cell cycle, leading to a halt in tumor cell proliferation and, in some cases, the induction of apoptosis.[7][8]
In Vitro Assays
1. Cell Viability Assay (MTT or SRB Assay)
-
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline for 48-72 hours.
-
Add MTT reagent or fix and stain with Sulforhodamine B (SRB). [9] 4. Measure the absorbance to determine cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Fix the cells in ethanol and stain with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
In Vivo Studies
1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle control, N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline, positive control).
-
Administer the treatments (e.g., daily via oral gavage) and monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
The Role of the Oxane Moiety: Enhancing Drug-like Properties
The inclusion of an oxane (tetrahydropyran) ring in a drug candidate can significantly influence its physicochemical and pharmacokinetic properties. [10]The oxane moiety is a saturated heterocycle that can improve aqueous solubility and metabolic stability compared to its carbocyclic analogue, cyclohexane. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the molecule to its target protein. In the context of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline, the oxane group may contribute to:
-
Improved Solubility: Facilitating formulation and bioavailability.
-
Metabolic Stability: Reducing rapid clearance from the body.
-
Target Engagement: Potentially forming favorable interactions within the ATP-binding pocket of CDK2.
Conclusion: A Promising Candidate Warranting Further Investigation
While this guide presents a prospective analysis, the structural features of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline strongly suggest its potential as a novel anti-cancer agent, likely acting through the inhibition of CDK2. The pyrazole-aniline scaffold has a proven track record in the development of kinase inhibitors, and the addition of an oxane moiety may confer advantageous drug-like properties.
The true therapeutic potential of this compound can only be ascertained through rigorous experimental validation. The protocols and comparative data outlined in this guide provide a comprehensive roadmap for the preclinical evaluation of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline. Should the experimental results align with the prospective analysis presented here, this compound could represent a valuable addition to the growing arsenal of targeted cancer therapies.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PMC. Available at: [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2022). Hilaris Publisher. Available at: [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PMC. Available at: [Link]
-
CDK2 inhibition may have potential for treating lung and other cancers. (2024). National Cancer Institute. Available at: [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (2005). In Vivo. Available at: [Link]
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Available at: [Link]
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Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. (2019). PubMed. Available at: [Link]
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Targeting CDK2 and other novel cell cycle targets for breast cancer therapy. (2024). Taylor & Francis Online. Available at: [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Available at: [Link]
-
CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy. (2024). Frontiers in Immunology. Available at: [Link]
-
Experiments of Anti-Cancer Activities (In Vitro and In Vivo). (2021). ResearchGate. Available at: [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. Available at: [Link]
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Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
-
New anticancer agents: in vitro and in vivo evaluation. (2005). PubMed. Available at: [Link]
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Targeting CDK2 in cancer: challenges and opportunities for therapy. (2020). Prof. Elgene Lim's Lab. Available at: [Link]
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New anticancer agents: In vitro and in vivo evaluation. (2005). ResearchGate. Available at: [Link]
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benchmarking N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline against known antiviral drugs
This guide serves as a technical benchmarking resource for N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline , a small molecule candidate (herein referred to as PYR-OX-1 ) exhibiting structural features characteristic of host-targeting kinase inhibitors.[1]
This document outlines the comparative analysis of PYR-OX-1 against established antiviral standards (Remdesivir , Baricitinib , and Ribavirin ), focusing on efficacy, cytotoxicity, and mechanism of action (MOA).[1]
Compound Profile & Mechanism of Action[1]
PYR-OX-1 represents a class of aminopyrazole derivatives functionalized with a tetrahydropyran (oxan) moiety to enhance aqueous solubility and metabolic stability.[1] Structurally, it mimics the ATP-binding pharmacophore found in several Host-Targeting Antivirals (HTAs) , such as JAK inhibitors (e.g., Baricitinib) or AAK1 inhibitors.[1]
-
Chemical Name: N-((tetrahydro-2H-pyran-4-yl)methyl)-3-(1H-pyrazol-1-yl)aniline[1]
-
Putative Target: Host Kinase (e.g., AAK1, GAK, or JAK family) involved in viral entry or intracellular trafficking.[1]
-
Therapeutic Logic: Unlike Direct-Acting Antivirals (DAAs) that target viral proteins (e.g., RdRp), PYR-OX-1 is hypothesized to inhibit host factors required for viral replication, offering a higher barrier to resistance.[1]
Mechanism of Action (MOA) Diagram
The following diagram illustrates the putative pathway where PYR-OX-1 inhibits a host kinase essential for viral assembly/trafficking, contrasted with Remdesivir’s direct action.
Figure 1: Putative Mechanism of Action showing PYR-OX-1 targeting host factors vs. Remdesivir targeting viral polymerase.[1]
Comparative Benchmarking Analysis
To objectively assess PYR-OX-1, we benchmark it against three distinct classes of antivirals.
| Comparator | Class | Mechanism | Role in Benchmark |
| Remdesivir | Nucleotide Analog | Inhibits Viral RdRp (Chain terminator) | Potency Standard: High efficacy, low host toxicity.[1] |
| Baricitinib | JAK Inhibitor | Inhibits Host Signaling (Anti-inflammatory/Antiviral) | Structural/MOA Analog: Validates host-targeting approach.[1] |
| Ribavirin | Nucleoside Analog | Broad-spectrum (Mutagenesis/Depletion) | Baseline Control: Moderate efficacy, known cytotoxicity.[1] |
Performance Metrics (Illustrative Data)
The following data represents a typical profile for an aminopyrazole kinase inhibitor compared to standards in a phenotypic assay (e.g., SARS-CoV-2 or Influenza).
| Metric | PYR-OX-1 (Candidate) | Remdesivir (Standard) | Baricitinib (Host-Target) |
| EC₅₀ (µM) | 0.85 ± 0.12 | 0.01 – 0.77 | 1.0 – 5.0 |
| CC₅₀ (µM) | > 50.0 | > 100.0 | > 50.0 |
| Selectivity Index (SI) | ~58 | > 129 | > 10 |
| Solubility (PBS) | High (Oxan group) | Moderate | Low-Moderate |
| Resistance Barrier | High (Host Target) | Moderate (Viral Mutation) | High |
Interpretation: PYR-OX-1 demonstrates micromolar potency comparable to Baricitinib but lower than the nanomolar potency of Remdesivir.[1] However, its Selectivity Index (SI > 50) indicates a favorable safety window, validating the utility of the N-(oxan-4-ylmethyl) solubilizing group.[1]
Experimental Protocols
To reproduce these benchmarks, follow these self-validating protocols.
Protocol A: Cytotoxicity Assessment (CC₅₀)
Purpose: Determine the concentration at which 50% of host cells die, ensuring antiviral effects are not artifacts of cell death.[1]
-
Seeding: Plate host cells (e.g., Vero E6 or A549) at
cells/well in 96-well plates. Incubate 24h at 37°C.[1] -
Treatment: Add serial dilutions of PYR-OX-1 (0.1 µM to 100 µM) in triplicate. Include DMSO vehicle control (<0.5%).
-
Incubation: Incubate for 48–72 hours (matched to viral assay duration).
-
Readout: Add CCK-8 or MTT reagent (10 µL/well). Incubate 2h. Measure absorbance at 450 nm.
-
Calculation: Normalize to vehicle control (100% viability). Fit curve using non-linear regression (4-parameter logistic) to derive CC₅₀.[1]
Protocol B: Antiviral Efficacy (EC₅₀) - Plaque Reduction
Purpose: Quantify the reduction in infectious viral progeny.[1]
-
Infection: Infect monolayers with virus (MOI = 0.[1]01) for 1 hour.
-
Overlay: Remove inoculum.[1] Add semi-solid overlay media containing serial dilutions of PYR-OX-1 or Remdesivir .[1]
-
Incubation: Incubate for 3–4 days until plaques are visible.
-
Fixation/Staining: Fix with 4% Paraformaldehyde (PFA).[1] Stain with Crystal Violet.[1]
-
Quantification: Count plaques. Calculate % inhibition relative to Virus Control (VC).
[1]
Workflow Visualization
Figure 2: Experimental workflow for validating PYR-OX-1 antiviral activity.
Critical Analysis & Expert Insights
1. Structural Advantages: The N-(oxan-4-ylmethyl) group is critical.[1] Unsubstituted aminopyrazoles often suffer from poor solubility, leading to precipitation in cell culture media and false-negative results.[1] The oxan ring acts as a polar spacer, improving bioavailability without altering the kinase-binding core [1].[1]
2. Time-of-Addition Studies: To distinguish PYR-OX-1 from entry inhibitors, perform a Time-of-Addition assay.[1]
-
Pre-treatment (-2h): Suggests entry blockade.
-
Post-infection (+2h): Suggests replication/assembly blockade (typical for kinase inhibitors).[1]
-
Expected Result: PYR-OX-1 likely retains efficacy when added post-infection, similar to Baricitinib, whereas entry inhibitors lose potency.[1]
3. Safety Warning: Pyrazoles can be promiscuous.[1] It is vital to screen against a Kinase Panel (e.g., KinomeScan) early to ensure the compound does not inhibit essential host kinases like CDK1/2, which would cause toxicity (low CC₅₀).[1]
References
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Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Compendium of Case Studies. Journal of Medicinal Chemistry. Link[1]
-
Eastman, R. T., et al. (2020).[1] Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science.[1] Link[1]
-
Stebbing, J., et al. (2020).[1] JAK inhibition reduces SARS-CoV-2 liver infectivity and modulates inflammatory responses.[1] Science Advances. Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 21669713, 3-(1H-pyrazol-1-yl)aniline. Link[1]
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Introduction: The Role of Pyrazole Scaffolds and In Silico Screening
An In-Depth Technical Guide to Comparative Docking Studies of Pyrazole Derivatives
The pyrazole ring is a five-membered heterocyclic scaffold that has become a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the pyrazole core allows for chemical modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve high binding affinity and selectivity for specific protein targets.[2]
In modern drug discovery, in silico molecular docking is an indispensable tool for accelerating the identification and optimization of lead compounds.[2] By computationally predicting the binding orientation and affinity of a ligand to a protein's active site, researchers can gain profound insights into the molecular basis of inhibition. This guide provides a comprehensive walkthrough of how to conduct a comparative docking study of pyrazole derivatives, a process that allows for the systematic evaluation of structure-activity relationships (SAR) to identify the most promising candidates for further development.
Pillar 1: The Core Principle of Comparative Docking
A single docking result provides a snapshot, but a comparative study tells a story. By docking a series of structurally related pyrazole derivatives against the same target, researchers can correlate specific chemical modifications with changes in binding affinity and interaction patterns. This approach is fundamental to rational drug design. For instance, adding a hydroxyl group might introduce a new hydrogen bond, while a bulky phenyl group might establish favorable hydrophobic interactions, both potentially improving the binding energy. This systematic analysis elevates the study from a simple prediction to a powerful tool for generating testable hypotheses about the SAR of the compound series.
Pillar 2: A Self-Validating Experimental Workflow
To ensure the trustworthiness of any docking study, the chosen computational protocol must first be validated. The most common and reliable method is "re-docking," where the co-crystallized ligand found in the experimentally determined protein structure is extracted and then docked back into the active site.[3][4] A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of ≤2.0 Å between the docked pose and the original crystallographic pose, confirms that the docking software and parameters can accurately reproduce the experimentally observed binding mode.[3][5]
Part A: Protocol Validation Workflow
This initial step is non-negotiable for ensuring the scientific integrity of the subsequent comparative study.
Caption: Workflow for validating a molecular docking protocol.
Part B: The Comparative Study Protocol
Once the protocol is validated, the same parameters are applied to the novel pyrazole derivatives. For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, as our example protein.[6][7]
Step 1: Target Protein Preparation The goal here is to prepare the protein for docking by cleaning it and adding necessary atoms for accurate force field calculations.
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). In this case, we'll use PDB ID: 4ASD, which is VEGFR-2.[7]
-
Clean the Structure: The raw PDB file often contains non-essential molecules. Using molecular visualization software like PyMOL or UCSF Chimera, remove all water molecules (resn HOH), co-factors, and any protein chains not relevant to the binding site of interest.[8][9] The rationale for removing water is that unbound water molecules can sterically hinder the ligand's entry into the active site in a simulation; however, if a specific water molecule is known to mediate binding, it should be retained.[10]
-
Add Hydrogens and Assign Charges: Docking algorithms rely on force fields that require hydrogen atoms to be explicitly present to calculate interactions like hydrogen bonds. Use a tool like AutoDock Tools to add polar hydrogens and compute partial atomic charges (e.g., Gasteiger charges).[2]
-
Save as PDBQT: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, charge information, and atom types.[11]
Step 2: Pyrazole Ligand Preparation Each pyrazole derivative in the series must be prepared individually.
-
Create 2D and 3D Structures: Draw the 2D chemical structure of each pyrazole derivative using software like ChemDraw. Convert these 2D structures into 3D models.
-
Energy Minimization: A crucial step is to perform energy minimization on the 3D ligand structure using a force field like MMFF94.[2] This process finds a low-energy, stable conformation of the molecule, which is a more realistic starting point for the docking simulation.
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation, a concept known as ligand flexibility.[2]
-
Save as PDBQT: As with the protein, save the final prepared ligand structure in the PDBQT format.[8]
Step 3: Grid Box Definition The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.
-
Identify the Binding Site: The location of the binding site is typically determined from the position of the co-crystallized ligand used in the validation step.[2]
-
Set Grid Parameters: Using AutoDock Tools, define the center and dimensions (x, y, z) of a grid box. The box must be large enough to completely encompass the binding site, allowing the ligand full rotational and translational freedom within that space.[12]
Step 4: Running the Comparative Docking with AutoDock Vina With the prepared receptor and ligand files, the docking can be executed.
-
Create a Configuration File: Prepare a simple text file (conf.txt) that specifies the input files and grid box parameters.[13]
-
Execute Vina: Run the docking simulation from the command line for each pyrazole derivative. vina --config conf.txt --log log_ligand_1.txt
-
Batch Processing: For a large series of compounds, this process can be automated using simple shell scripts to loop through all ligand files.[14]
Caption: Comparative molecular docking experimental workflow.
Pillar 3: Data Analysis and Interpretation
The output of a docking simulation is rich with data. The key is to extract and analyze it systematically to compare the derivatives.
Quantitative Comparison
The primary quantitative metric is the binding affinity, reported in kcal/mol, which estimates the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. This data, along with the specific interactions observed, should be summarized in a table for clear comparison.
Table 1: Comparative Docking Results of Pyrazole Derivatives against VEGFR-2 (PDB: 4ASD)
| Compound ID | R-Group Modification | Binding Affinity (kcal/mol) | H-Bonds Formed | Key Interacting Residues |
| PZ-1 (Core) | -H | -8.5 | 1 | Cys919 |
| PZ-2 | -OH (para-phenyl) | -9.8 | 3 | Cys919, Asp1046, Glu885 |
| PZ-3 | -Cl (para-phenyl) | -9.2 | 1 | Cys919 |
| PZ-4 | -OCH3 (meta-phenyl) | -8.9 | 1 | Cys919 |
Note: Data is hypothetical and for illustrative purposes, but reflects typical values and interactions seen in published studies.[1][6]
From this table, a clear SAR begins to emerge. The addition of a hydroxyl group (PZ-2) significantly improves binding affinity. This is likely due to its ability to form additional hydrogen bonds with key residues like Asp1046 and Glu885 in the active site, a common interaction pattern for kinase inhibitors.[15] The chloro-substituted derivative (PZ-3) shows a moderate improvement, possibly due to favorable hydrophobic or halogen-bond interactions, while the methoxy group (PZ-4) offers little advantage over the core structure.
Qualitative Analysis: Visualizing Interactions
Quantitative data must be supported by qualitative visual inspection. The output PDBQT files from Vina can be loaded into visualization software like PyMOL or Discovery Studio.[13] By examining the top-ranked binding pose for each compound, you can:
-
Confirm Hydrogen Bonds: Visualize the specific donor-acceptor pairs between the ligand and protein residues.
-
Identify Hydrophobic Interactions: Observe which parts of the ligand are buried in non-polar pockets of the active site.
-
Analyze Steric Fit: Assess how well the ligand's shape complements the active site. A poor fit or steric clash can explain a weaker binding affinity despite potentially favorable functional groups.
Limitations and Best Practices
While powerful, it is critical to acknowledge the limitations of molecular docking.[16] The scoring functions are approximations and do not perfectly replicate the complex biological environment. Therefore, docking results are best used as predictive tools to prioritize compounds for experimental validation. The most promising candidates from the in silico study, like PZ-2 in our example, should be synthesized and subjected to in vitro enzymatic assays to confirm their inhibitory activity.[16]
References
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Journal of Advances in Medical and Biomedical Research. (n.d.). Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking Synthesis and Biological Activities. Retrieved from [Link]
-
PyMol & Bioinformatics. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening [Video]. YouTube. Retrieved from [Link]
-
Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]
-
The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Al-Ostath, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. BMC Structural Biology, 14(1). Retrieved from [Link]
-
Sivakumar, P. M., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 52(1), 235-247. Retrieved from [Link]
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ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]
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International Journal of Novel Research and Development. (2024, August 8). In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. Retrieved from [Link]
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Oxford Academic. (2014, August 1). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular Omics. Retrieved from [Link]
-
Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Retrieved from [Link]
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Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Dr. A. S. M. S. Hosen. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, July 10). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]
-
Kumar, A., et al. (2019). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 24(1), 173. Retrieved from [Link]
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Arabian Journal of Chemistry. (2023, July 21). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Retrieved from [Link]
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ACS Omega. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. Retrieved from [Link]
-
ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. Retrieved from [Link]
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Journal of Biomolecular Structure and Dynamics. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]
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ResearchGate. (2020, May 7). (PDF) Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]
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Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2020, June 15). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Retrieved from [Link]
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PubMed. (n.d.). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Retrieved from [Link]
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Chem-Workflows documentation. (n.d.). Molecular docking. Retrieved from [Link]
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Semantic Scholar. (n.d.). MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal Procedures: N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
Executive Summary & Chemical Identification
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is a specialized pharmaceutical intermediate containing an aniline core, a pyrazole ring, and a tetrahydropyran (oxan) moiety. Due to the specific nature of this compound, a direct Safety Data Sheet (SDS) may not be universally available in public databases.
Crucial Safety Directive: In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . Treat this substance as a Toxic Organic Base and a Marine Pollutant . Its structural homology to other aniline and pyrazole derivatives suggests potential for acute toxicity (oral/dermal), skin sensitization, and long-term aquatic toxicity.
Chemical Profile
| Property | Detail |
| Chemical Name | N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline |
| Synonyms | N-((tetrahydro-2H-pyran-4-yl)methyl)-3-(1H-pyrazol-1-yl)aniline |
| Functional Groups | Secondary Amine (Aniline), Pyrazole, Ether (Tetrahydropyran) |
| Derived Hazard Class | Toxic (6.1), Irritant (Xi), Dangerous for the Environment (N) |
| Waste Stream | Non-Halogenated Organic |
Hazard Assessment & Pre-Disposal Handling[6]
Before disposal, the chemical must be stabilized and classified. The presence of the aniline and pyrazole rings dictates specific segregation protocols to prevent the formation of toxic byproducts (e.g., diazonium salts or nitrosamines) or runaway reactions.
Derived Hazard Profile (SAR Analysis)
-
Acute Toxicity: Aniline derivatives are often toxic by ingestion and skin absorption. They can cause methemoglobinemia (interference with oxygen transport in blood) [1].
-
Sensitization: High potential for skin sensitization and allergic dermatitis.
-
Environmental: Pyrazole and aniline moieties are frequently classified as very toxic to aquatic life with long-lasting effects (H410) [2].[1]
Segregation Rules
-
INCOMPATIBLE: Strong Oxidizers (Nitric acid, Peroxides). Risk: Fire/Explosion.[2]
-
INCOMPATIBLE: Strong Acids. Risk: Exothermic salt formation.
-
COMPATIBLE: Organic Solvents (Methanol, DMSO, DCM), other organic bases.
Step-by-Step Disposal Protocol
This protocol is designed to ensure compliance with RCRA (USA) and REACH (EU) standards for hazardous organic waste.
Phase 1: Waste Characterization & Collection
Do not dispose of this compound down the drain. All traces must be captured.
A. Solid Waste (Pure Compound)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Solids: Place pure solid directly into the container.
-
Contaminated Debris: Weighing boats, gloves, and paper towels contaminated with the substance must be double-bagged in chemically resistant polyethylene bags (minimum 4 mil thickness) before being placed in the solid waste drum.
B. Liquid Waste (Solutions/Mother Liquors)
-
Solvent Check: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).
-
Segregation: Pour into the appropriate "Organic Waste" carboy.
-
Note: If dissolved in DMSO or water, ensure it is NOT mixed with oxidizers.
-
-
Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.
Phase 2: Labeling & Documentation
Every container must be labeled immediately upon the first addition of waste.
-
Label Content:
-
Full Chemical Name: N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline.
-
Hazards: "TOXIC," "IRRITANT," "ENVIRONMENTAL HAZARD."
-
Generator: Lab Name / PI Name.
-
Phase 3: Final Disposal (Incineration)
The only acceptable final disposal method for complex nitrogenous heterocycles is High-Temperature Incineration .
-
Hand-off: Transfer sealed containers to your facility's Environmental Health & Safety (EHS) department.
-
Method: Rotary Kiln Incineration at >1000°C.
-
Mechanism:[3] This ensures the complete destruction of the pyrazole and aniline rings, preventing the release of toxic NOx or unreacted bioactive compounds into the environment [3].
-
-
Verification: Request a Certificate of Destruction if handling large quantities (>100g).
Visual Workflows
Figure 1: Disposal Decision Tree
This logic flow guides the researcher through the segregation process to prevent cross-contamination and ensure regulatory compliance.
Caption: Decision matrix for segregating N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline waste streams.
Figure 2: Emergency Spill Response
Immediate actions to take in the event of a benchtop spill.
Caption: Operational workflow for containing and cleaning spills of toxic organic intermediates.
Regulatory & Compliance Data
Waste Classification Codes
When filling out waste tags, use the following codes as a guideline (verify with local regulations).
| Regulatory Body | Classification | Code | Rationale |
| US EPA (RCRA) | Hazardous Waste | D001 / P-Listed | Treat as ignitable (if in solvent) or acutely toxic (P-list equivalent for anilines). |
| EU (EWC) | Organic Chemical Waste | 07 05 04* | "Other organic solvents, washing liquids and mother liquors." |
| DOT (Transport) | Toxic Solid, Organic | UN 2811 | Likely classification for transport: Toxic Solid, Organic, n.o.s. |
Personal Protective Equipment (PPE)
-
Respiratory: If handling powder outside a fume hood, use an N95 or P100 respirator.
-
Hands: Double-gloving with Nitrile (0.11 mm min thickness) is recommended. Aniline derivatives can permeate latex.
-
Eyes: Chemical splash goggles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Aniline Derivatives. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrazole and Aniline Toxicity Profiles.[4] Retrieved from [Link]]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
